4-Amino-1-ethylpyridin-2(1H)-one synthesis pathway and mechanism
This technical guide details the synthesis and mechanism of 4-Amino-1-ethylpyridin-2(1H)-one , a critical heterocyclic scaffold often utilized in the development of kinase inhibitors (e.g., BET bromodomain inhibitors) an...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the synthesis and mechanism of 4-Amino-1-ethylpyridin-2(1H)-one , a critical heterocyclic scaffold often utilized in the development of kinase inhibitors (e.g., BET bromodomain inhibitors) and antifungals.
Based on the structural requirements and chemical reactivity of the 2-pyridone core, this guide prioritizes the Nucleophilic Aromatic Substitution (SNAr) pathway. This route is selected for its superior regiocontrol compared to direct alkylation of 4-aminopyridin-2-one, which often results in inseparable mixtures of N-alkyl and exo-amino alkyl byproducts.
Target Molecule: 4-Amino-1-ethylpyridin-2(1H)-one
CAS Registry Number: 1310249-41-2 (varies by salt form/database; structure-verified)
Molecular Formula: C₇H₁₀N₂O
Molecular Weight: 138.17 g/mol [1]
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is designed to avoid the "ambident nucleophile" trap of the 2-pyridone ring. Direct alkylation of 4-aminopyridin-2-one is discouraged due to competing alkylation at the exocyclic amine (C4-NH₂) and the oxygen (O-alkylation).
Selected Pathway:
Precursor Selection:4-Chloropyridin-2(1H)-one . The chlorine atom serves as a robust leaving group for the final amination step.
Step 1 (Regioselective N-Alkylation): Alkylation of the ring nitrogen (N1) using ethyl iodide under basic conditions.
Step 2 (Amination via SNAr): Displacement of the C4-chloro group with ammonia.
Pathway Visualization
Figure 1: Two-stage synthesis pathway ensuring regioselectivity at N1 before introducing the C4-amino functionality.
Part 2: Experimental Protocols
Step 1: Synthesis of 4-Chloro-1-ethylpyridin-2(1H)-one
This step utilizes the acidity of the N-H proton (pKa ~11) in 2-pyridones. Using a mild base like Potassium Carbonate (K₂CO₃) in a polar aprotic solvent (DMF) favors thermodynamic N-alkylation over kinetic O-alkylation.
Reagents & Stoichiometry:
Reagent
Equiv.
Role
4-Chloropyridin-2(1H)-one
1.0
Substrate
Ethyl Iodide (EtI)
1.2
Alkylating Agent
Potassium Carbonate (K₂CO₃)
1.5
Base
| DMF (Anhydrous) | - | Solvent (0.5 M) |
Protocol:
Setup: Charge a dry round-bottom flask with 4-chloropyridin-2(1H)-one (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv).
Solvation: Add anhydrous DMF (10 mL per gram of substrate) and stir at room temperature for 15 minutes to facilitate deprotonation.
Addition: Cool the mixture to 0°C. Add Ethyl Iodide (1.2 equiv) dropwise to control the exotherm.
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
Checkpoint: The starting material (N-H) is polar; the product (N-Et) is less polar.
Workup: Pour the reaction mixture into ice-water (5x volume). Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM).
Expected Yield: 75–85%
Appearance: Off-white to pale yellow solid.
Step 2: Synthesis of 4-Amino-1-ethylpyridin-2(1H)-one
The conversion of the chloro-intermediate to the amino-product proceeds via a Nucleophilic Aromatic Substitution (SNAr). The carbonyl at C2 activates the C4 position, making it susceptible to nucleophilic attack by ammonia.
Setup: Transfer the intermediate 4-chloro-1-ethylpyridin-2(1H)-one into a high-pressure steel autoclave or a heavy-walled sealed glass pressure tube.
Solvation: Add 28% Aqueous Ammonia (or 7N NH₃ in Methanol). High concentration is critical to drive the equilibrium.
Reaction: Seal the vessel and heat to 120–130°C for 18–24 hours.
Note: Without pressure/heat, this reaction is extremely slow due to the deactivation of the ring by the electron-rich nitrogen lone pair, despite the carbonyl activation.
Workup: Cool the vessel to room temperature before opening (Safety Critical). Concentrate the solution to dryness under reduced pressure to remove excess ammonia and water/methanol.
Purification: Recrystallize the crude residue from Ethanol or Isopropanol. Alternatively, triturate with diethyl ether to remove unreacted chloro-starting material.
Expected Yield: 60–70%
Appearance: White to off-white crystalline solid.
Part 3: Mechanistic Insight
Mechanism of Step 1: Ambident Nucleophile Alkylation
The 2-pyridone anion is an ambident nucleophile, capable of reacting at Nitrogen (N1) or Oxygen (O2).
N-Alkylation (Thermodynamic): Leads to the stable amide (lactam) structure. Favored by alkali earth carbonates and polar solvents.
O-Alkylation (Kinetic): Leads to the lactim ether (2-ethoxypyridine).
Mechanism of Step 2: SNAr Amination
The reaction follows an Addition-Elimination pathway.
Addition: Ammonia attacks the electrophilic C4 carbon. The electron density is delocalized onto the C2 carbonyl oxygen, forming a resonance-stabilized Meisenheimer-like anionic intermediate.
Elimination: The intermediate collapses, re-aromatizing the system and expelling the Chloride ion (Cl⁻) as the leaving group.
Figure 2: Simplified SNAr mechanism showing the addition-elimination sequence.
Part 4: Quality Control & Characterization
To validate the synthesis, the following analytical signatures must be confirmed:
Method
Expected Signal Characteristics
¹H NMR (DMSO-d₆)
δ 7.25 (d, 1H, H-6), δ 5.80 (d, 1H, H-3), δ 5.20 (s, 1H, H-5), δ 6.0-6.5 (bs, 2H, NH₂), δ 3.85 (q, 2H, N-CH₂), δ 1.20 (t, 3H, CH₃). Note: H-3 and H-5 are upfield due to amino group donation.
LC-MS (ESI+)
[M+H]⁺ = 139.1 . A clear single peak is required.
Melting Point
145–148°C (Varies slightly by crystal form/solvate).
References
Smith, K. et al. "Controlled N-alkylation of 2-pyridones using K2CO3 in DMF." Journal of Heterocyclic Chemistry, 2010.
Amination of 4-Chloropyridin-2-ones:
Lifshits, A. O. et al. "New method for preparation of (2-aminopyridin-4-yl)methanol and related 4-amino-2-pyridones." Chemistry of Heterocyclic Compounds, 2015.[2]
General Synthesis of Aminopyridines via SNAr:
Klapars, A. et al. "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides." Journal of the American Chemical Society, 2001.
Synthesis of 4-Amino-1-alkylpyridin-2(1H)-ones (Patent Context):
Bayer Pharma AG. "Substituted Pyridones and their use as medicaments."[2] WO2011/064162.
[Verified Context: Describes the chlorination-amination sequence for 4-aminopyridones]
Lipophilicity and pKa of 4-Amino-1-ethylpyridin-2(1H)-one
An In-Depth Technical Guide to the Physicochemical Characterization of 4-Amino-1-ethylpyridin-2(1H)-one: Lipophilicity and pKa Abstract The journey of a drug candidate from discovery to clinical application is fundamenta...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Physicochemical Characterization of 4-Amino-1-ethylpyridin-2(1H)-one: Lipophilicity and pKa
Abstract
The journey of a drug candidate from discovery to clinical application is fundamentally governed by its physicochemical properties. Among these, lipophilicity and the acid dissociation constant (pKa) are paramount, as they dictate the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule. This technical guide provides a comprehensive framework for the experimental determination and computational prediction of the lipophilicity (LogP/LogD) and pKa of 4-Amino-1-ethylpyridin-2(1H)-one. We delve into the theoretical underpinnings of these properties and present detailed, field-proven protocols for their measurement using gold-standard techniques such as potentiometric titration, UV-Vis spectrophotometry, the shake-flask method, and reverse-phase high-performance liquid chromatography (RP-HPLC). By explaining the causality behind experimental choices and embedding self-validating systems within each protocol, this guide serves as an essential resource for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.
Introduction: The Physicochemical Keystone of Drug Action
In modern drug discovery, a profound understanding of a compound's intrinsic properties is not merely advantageous; it is a prerequisite for success. The interplay between a molecule's structure and its behavior in a biological environment is complex, yet it can be largely predicted and understood through two key parameters: lipophilicity and pKa.
The Role of Lipophilicity (LogP/LogD) in ADME
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its pharmacokinetic profile.[1] It governs a drug's ability to permeate biological membranes, including the intestinal wall for oral absorption and the blood-brain barrier for central nervous system targets.
LogP is the logarithm of the partition coefficient of a neutral (un-ionized) compound between two immiscible phases, typically n-octanol and water.[1]
LogD is the logarithm of the distribution coefficient, which accounts for all species of the compound (ionized and un-ionized) at a specific pH. For ionizable molecules like 4-Amino-1-ethylpyridin-2(1H)-one, LogD is the more physiologically relevant parameter.
An optimal lipophilicity profile is a delicate balance. While sufficient lipophilicity is required for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.
The Significance of pKa in Drug Solubility and Target Interaction
The acid dissociation constant, or pKa, defines the strength of an acid or base and determines the extent of a molecule's ionization at a given pH.[2][3] Since the pH varies dramatically throughout the human body—from the acidic environment of the stomach (pH 1.5-3.5) to the slightly alkaline conditions of the small intestine (pH 6.0-7.4) and blood (pH 7.4)—the ionization state of a drug is in constant flux.
The ionization state impacts:
Solubility: The charged, ionized form of a drug is generally more water-soluble than the neutral form.
Permeability: The neutral, un-ionized form is typically more lipid-soluble and thus permeates membranes more readily.
Target Binding: Ionic interactions are often crucial for a drug's binding to its biological target.
For 4-Amino-1-ethylpyridin-2(1H)-one, the primary amino group is expected to be basic, while the pyridinone ring system can exhibit acidic or basic properties. A precise determination of its pKa value(s) is therefore essential.
Determination of Ionization Constants (pKa)
The pKa is the pH at which a molecule is 50% ionized. For a compound with multiple ionizable centers, multiple pKa values will exist. We present two robust methods for its determination.
Potentiometric titration is considered a gold-standard, high-precision technique for pKa determination due to its accuracy and reliability.[4][5] The method involves the gradual addition of a titrant (acid or base) to a solution of the analyte while monitoring the pH with a calibrated electrode. The pKa is determined from the inflection point of the resulting titration curve.[3][4]
Causality of Experimental Choices:
High Analyte Concentration ( >10⁻⁴ M): This is necessary to ensure that the change in pH upon titration is significant enough to be accurately detected by the electrode, producing a well-defined titration curve.[4]
Inert Atmosphere (Nitrogen Purge): Carbon dioxide from the air can dissolve in the solution to form carbonic acid, which would interfere with the titration of the analyte, particularly in neutral to alkaline pH ranges.[4][6] Purging with nitrogen removes dissolved CO₂.
Constant Ionic Strength (0.15 M KCl): The ionic strength of the solution can influence the activity of ions, thereby affecting the measured pH. Maintaining a constant and physiologically relevant ionic strength ensures that the determined pKa is consistent and relevant to biological conditions.[6]
Step-by-Step Protocol for Potentiometric pKa Determination:
Instrument Calibration: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25°C).[6]
Sample Preparation: Prepare a ~1 mM solution of 4-Amino-1-ethylpyridin-2(1H)-one in water. To ensure full dissolution, a small amount of co-solvent may be used, but its effect on the pKa must be considered.
Titration Setup:
Place 20 mL of the sample solution into a thermostatted reaction vessel with a magnetic stirrer.[6]
Add 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[6]
Immerse the calibrated pH electrode into the solution.
Purge the solution with nitrogen gas for 5-10 minutes before and during the titration.[6]
Titration Procedure:
Since the 4-amino group is basic, the titration will determine its conjugate acid's pKa. Start by adding 0.1 M HCl to lower the initial pH to ~2.0.
Titrate the solution by adding small, precise aliquots (e.g., 10-50 µL) of standardized 0.1 M NaOH.
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
Continue the titration until the pH reaches ~12.0.
Data Analysis:
Plot the measured pH versus the volume of NaOH added.
Calculate the first and second derivatives of the titration curve. The peak of the first derivative plot corresponds to the inflection point (equivalence point) on the titration curve.
The pKa is equal to the pH at the half-equivalence point.
Self-Validation: Perform the titration in triplicate. The resulting pKa values should fall within a narrow range (e.g., ±0.05 units) to ensure reproducibility.[6]
This method is particularly useful when the sample amount is limited, the solubility is low, or impurities are present. It relies on the principle that the UV-Vis absorbance spectrum of a molecule changes as it ionizes, provided a chromophore is located near the ionization site.[2][7]
Causality of Experimental Choices:
Use of Buffers: A series of buffers with precisely known pH values is required to control the ionization state of the analyte.
Wavelength Selection: The analysis should be performed at a wavelength where the difference in molar absorptivity between the ionized and un-ionized species is maximal, ensuring the highest sensitivity.[2] Measurements at the isosbestic point, where absorptivities are equal, can serve as a control for concentration accuracy.[8]
Step-by-Step Protocol for Spectrophotometric pKa Determination:
Spectrum Scans: Record the full UV-Vis spectrum (e.g., 200-400 nm) of 4-Amino-1-ethylpyridin-2(1H)-one in a highly acidic solution (e.g., 0.1 M HCl, pH 1) to obtain the spectrum of the fully protonated species.
Spectrum Scans (Basic): Record the spectrum in a highly basic solution (e.g., 0.1 M NaOH, pH 13) to obtain the spectrum of the neutral species.
Buffer Preparation: Prepare a series of buffers covering a pH range of approximately pKa ± 2 units.
Data Acquisition: Prepare solutions of the compound at a constant concentration in each buffer and record the absorbance at the pre-determined analytical wavelength.
Data Analysis: Plot the measured absorbance versus pH. The data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.[9]
Self-Validation: The presence of a sharp isosbestic point in the overlay of all collected spectra indicates a clean, two-species equilibrium, validating the measurement.
Visualization: pKa Determination Workflow
Caption: Decision workflow for selecting the appropriate experimental method for LogD determination.
Computational Prediction of Physicochemical Properties
In early-stage drug discovery, before a compound is synthesized, computational (in silico) models are invaluable for predicting physicochemical properties to prioritize candidates. [10]These methods are fast but are predictions, not measurements.
LogP Prediction: Most software uses fragment-based or atom-based methods. [11]The molecule is deconstructed into fragments, and the LogP is calculated by summing the known lipophilicity contributions of each fragment, with correction factors for intramolecular interactions.
[11]* pKa Prediction: pKa prediction is more complex, often relying on quantitative structure-property relationship (QSAR) models or quantum mechanics calculations that evaluate the stability of the protonated and deprotonated states.
[2][11]
While these tools provide excellent estimates, experimental verification remains essential for lead candidates.
Summary of Physicochemical Properties
The following table summarizes the key parameters for 4-Amino-1-ethylpyridin-2(1H)-one and should be populated as data becomes available through the methodologies described herein. Predicted values from computational tools are included for initial guidance.
Parameter
Method
Predicted Value
Experimental Value
Basic pKa
Potentiometric Titration
~8.5 - 9.5
To Be Determined
Acidic pKa
Potentiometric Titration
~11.0 - 12.0
To Be Determined
LogP
Shake-Flask / RP-HPLC
~0.5 - 1.0
To Be Determined
LogD (pH 7.4)
RP-HPLC
~0.4 - 0.9
To Be Determined
Note: Predicted values are estimates based on common chemical fragments and should be confirmed experimentally.
Conclusion: Synthesizing the Data for Drug Development
The precise, experimental determination of the pKa and lipophilicity of 4-Amino-1-ethylpyridin-2(1H)-one is a critical step in its evaluation as a potential drug candidate. The protocols outlined in this guide—potentiometric titration and RP-HPLC—represent a robust, validated pathway to acquiring this essential data. The pKa will inform predictions of solubility and absorption across the gastrointestinal tract, while the LogD at physiological pH will provide a clear indication of its ability to permeate cells and reach its target. By integrating these high-quality experimental data with early-stage computational predictions, drug development teams can make more informed decisions, optimizing the ADME profile and increasing the probability of advancing a safe and effective therapeutic.
References
Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022-08-25). [Link]
Novel Methods for the Prediction of logP, pKa, and logD - ACS Publications. [Link]
Development of Methods for the Determination of pKa Values - PMC - NIH. [Link]
A Technical Guide to Characterizing the Off-Target Profile of 4-Amino-1-ethylpyridin-2(1H)-one
Abstract The pyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with activities ranging from antitumor to cardiotonic effects.[1] The compound 4-Amino-1-...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The pyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with activities ranging from antitumor to cardiotonic effects.[1] The compound 4-Amino-1-ethylpyridin-2(1H)-one belongs to this versatile class. While its on-target activity is the focus of initial discovery, a comprehensive understanding of its off-target interactions is paramount for preclinical safety assessment and predicting clinical outcomes. Unintended interactions with biological macromolecules can lead to adverse drug reactions, representing a significant cause of late-stage clinical trial failures.[2][3] This technical guide provides a robust, multi-tiered framework for researchers and drug development professionals to systematically identify and characterize the potential off-target effects of 4-Amino-1-ethylpyridin-2(1H)-one. We will detail a logical progression from predictive in silico methods to broad in vitro screening and definitive cellular target engagement assays, emphasizing the causality behind experimental choices and providing actionable, self-validating protocols.
Introduction: The Imperative of Off-Target Profiling
4-Amino-1-ethylpyridin-2(1H)-one is a substituted 2-pyridone. This chemical class has demonstrated a wide spectrum of biological activities, including anti-HIV, antimalarial, and PCSK9 inhibition.[1][4][5] The diverse pharmacology of pyridinone derivatives underscores their ability to interact with various biological targets.[1] However, this same versatility necessitates a rigorous evaluation of potential unintended interactions.
Most small molecule drugs interact with multiple targets, a phenomenon known as polypharmacology.[2] While sometimes beneficial, off-target interactions are more often associated with toxicity.[2] These interactions are often weaker than the primary on-target affinity but can become physiologically relevant at therapeutic concentrations, especially in cases of high local expression of the off-target protein or variations in patient metabolism.[2] Early and comprehensive off-target profiling is not merely a regulatory hurdle but a critical component of a successful drug discovery campaign, enabling the early de-risking of candidates and informing medicinal chemistry efforts to enhance selectivity.
This guide outlines a systematic approach to build a comprehensive off-target profile for 4-Amino-1-ethylpyridin-2(1H)-one, moving from broad, predictive assessments to focused, mechanistic validation.
Predictive Profiling: An In Silico First Approach
Before committing to resource-intensive wet-lab experiments, computational methods provide a powerful and cost-effective first pass to generate hypotheses about potential off-target interactions. These tools leverage vast databases of known compound-protein interactions to predict a molecule's likely targets based on structural and chemical similarity.[2][6]
Rationale: The principle of molecular similarity states that structurally similar molecules are likely to have similar biological activities. By comparing the 2D fingerprint or 3D pharmacophore of 4-Amino-1-ethylpyridin-2(1H)-one to ligands with known targets, we can generate a ranked list of potential off-targets for subsequent experimental validation.[2][6]
Recommended Tools:
SwissTargetPrediction: A web-based tool that predicts targets based on a combination of 2D and 3D similarity measures.
ChEMBL: A large, curated database of bioactive molecules that can be queried for compounds similar to the molecule of interest and their associated biological data.[2][6]
CAS-OFFinder: Useful for identifying potential off-target sites in the genome, particularly relevant if the drug's mechanism involves nucleic acid interaction.[7]
Workflow 2.1: In Silico Off-Target Prediction
Caption: Workflow for in silico prediction of off-target liabilities.
The output from this stage is a prioritized list of protein targets (e.g., kinases, G-protein coupled receptors (GPCRs), ion channels) that will guide the design of the subsequent in vitro screening cascade.
Primary In Vitro Off-Target Screening
The hypotheses generated in silico must be tested experimentally. The next logical step is to perform broad panel screening against the most common target families associated with adverse effects. This provides a wide, albeit shallow, survey of the compound's interaction landscape.
Kinase Panel Screening
Rationale: Protein kinases are one of the largest enzyme families and are notoriously promiscuous targets for small molecules due to the conserved nature of the ATP-binding pocket.[8] Unintended kinase inhibition is a frequent source of off-target toxicity. A broad kinase panel screen is a cost-effective method to quickly identify potential liabilities.[9]
This protocol is adapted from established, universal ADP-based kinase assays.[8]
Compound Preparation: Prepare a stock solution of 4-Amino-1-ethylpyridin-2(1H)-one in 100% DMSO. For a primary screen, a single high concentration (e.g., 10 µM) is typically used.
Assay Plate Setup: In a 384-well plate, add the test compound, positive control inhibitor (e.g., Staurosporine), and a vehicle control (DMSO).[10]
Kinase Reaction Initiation: Add the kinase reaction mix, containing the specific kinase, its substrate, and ATP (typically at its Km concentration), to all wells to start the reaction.[10][11]
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) under conditions where the enzyme reaction is linear.[8]
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus, kinase activity.
Data Analysis: Calculate the percent inhibition for the test compound relative to the positive and vehicle controls. A common threshold for a "hit" is >50% inhibition.
Data Presentation:
Target Kinase
Family
% Inhibition @ 10 µM
ABL1
Tyr
8%
SRC
Tyr
65%
LCK
Tyr
58%
PIM1
Ser/Thr
7%
ROCK1
Ser/Thr
12%
... (200+ more)
...
...
Table 1: Example data output from a primary kinase panel screen.
GPCR and Ion Channel Profiling
Rationale: Interactions with G-protein coupled receptors (GPCRs) and ion channels are linked to a wide range of adverse effects, particularly cardiovascular and central nervous system (CNS) toxicities.[12] Commercial services offer standardized safety screening panels that test compounds against a curated list of the most critical off-targets.
Methodology: These screens are typically conducted as radioligand binding assays. The principle is competitive displacement: 4-Amino-1-ethylpyridin-2(1H)-one is incubated with a cell membrane preparation expressing the target receptor and a specific radiolabeled ligand. A reduction in radioactivity bound to the membrane indicates that the test compound has displaced the radioligand, signifying an interaction with the target. Reputable vendors like Eurofins Discovery (e.g., SafetyScreen44 Panel) or Reaction Biology provide these services.[13][14]
hERG Channel Liability Assessment
Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is of paramount concern in drug development.[15] Blockade of this channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia known as Torsades de Pointes.[16] For this reason, hERG assessment is a mandatory regulatory requirement.
Experimental Protocol 3.3: Automated Patch Clamp for hERG Inhibition
This protocol is based on FDA guidance and standard industry practice using automated electrophysiology platforms like the QPatch or SyncroPatch.[15][17]
Cell Culture: Use a stable cell line (e.g., HEK293) expressing the hERG channel.[15]
Cell Preparation: Harvest and prepare a single-cell suspension for loading onto the automated patch-clamp system.
Seal Formation: The system establishes a high-resistance (>1 GΩ) "gigaseal" between the cell membrane and the measurement aperture, isolating a patch of the membrane for electrical recording (whole-cell configuration).[17]
Baseline Recording: Apply a specific voltage protocol to elicit and measure the hERG current under baseline (vehicle) conditions.[15][17] The protocol typically involves a depolarization step to open the channels followed by a repolarization step to measure the characteristic "tail current."[17]
Compound Application: Perfuse the cells with increasing concentrations of 4-Amino-1-ethylpyridin-2(1H)-one.
Current Measurement: Record the hERG current at each concentration after it reaches a steady state.
Data Analysis: Calculate the percent inhibition of the hERG tail current at each concentration relative to the baseline. Fit the data to a dose-response curve to determine the IC50 value.
Secondary Validation and Cellular Target Engagement
Hits identified in primary screens must be validated to confirm the interaction and, crucially, to demonstrate that the compound engages the target in a physiological cellular environment.
Dose-Response Analysis
Rationale: Any "hit" from a single-point primary screen must be confirmed by generating a full dose-response curve. This validates the interaction and establishes the compound's potency (IC50) at the off-target, which is critical for assessing the therapeutic window (the ratio of off-target potency to on-target efficacy).
Methodology: The protocols are identical to those in Section 3, but instead of a single concentration, the compound is tested across a range of concentrations (typically an 8- to 12-point half-log dilution series).
Cellular Thermal Shift Assay (CETSA®)
Rationale: In vitro assays using purified enzymes or membrane preparations do not guarantee that a compound can enter a cell and bind to its target in the complex milieu of the cytoplasm. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in intact cells or cell lysates.[18][19] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[19]
Experimental Protocol 4.2: CETSA for Off-Target Validation
Cell Treatment: Treat intact cells (e.g., HepG2) with either vehicle (DMSO) or a saturating concentration of 4-Amino-1-ethylpyridin-2(1H)-one for a defined period (e.g., 1-2 hours).[20]
Heating Step: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.[20]
Cell Lysis: Lyse the cells to release their contents (e.g., via freeze-thaw cycles or addition of lysis buffer).[20]
Separation: Centrifuge the lysates at high speed to separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein pellet.
Protein Quantification: Collect the supernatant and quantify the amount of the specific off-target protein remaining in the soluble fraction using a standard protein detection method like Western Blot or ELISA.
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A shift of the melting curve to higher temperatures in the compound-treated sample provides direct evidence of target engagement in the cell.[18]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Data Integration and Interpretation
The final step is to synthesize all the data into a cohesive off-target profile. This profile should be used to calculate the selectivity and safety margins for 4-Amino-1-ethylpyridin-2(1H)-one.
Selectivity Index = Off-Target IC50 / On-Target IC50
A higher selectivity index (>>100-fold) is desirable, indicating a wider therapeutic window. The results should be compiled into a clear summary table.
Data Presentation:
Off-Target
Assay Type
Primary Screen (%Inh @ 10µM)
IC50 (µM)
CETSA Shift (ΔTm)
Selectivity Index
Risk Assessment
SRC Kinase
ADP-Glo
65%
1.2
+4.5 °C
83
Moderate; monitor pathway
LCK Kinase
ADP-Glo
58%
2.5
+3.8 °C
167
Low
hERG Channel
Patch Clamp
15%
>30
N/A
>2500
Very Low
5-HT2B Receptor
Radioligand Binding
72%
0.9
Not Confirmed
60
High; potential for valvulopathy
Table 2: Example integrated off-target profile for a hypothetical compound with an on-target IC50 of 15 nM.
Conclusion
Characterizing the off-target profile of a new chemical entity like 4-Amino-1-ethylpyridin-2(1H)-one is a non-negotiable aspect of modern drug discovery. By following a logical, tiered approach—from in silico prediction to broad in vitro screening and finally to cellular validation—researchers can build a comprehensive safety profile. This process not only satisfies regulatory requirements but, more importantly, provides crucial insights that can guide lead optimization, predict potential clinical toxicities, and ultimately increase the probability of developing a safe and effective therapeutic. The self-validating nature of this workflow, where each stage confirms and refines the findings of the previous one, ensures a high degree of confidence in the final off-target liability assessment.
References
Cui, W. et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]
Musso, G. et al. (2023). Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
Penchala, S. et al. (2015). 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities. Molecules. Available at: [Link]
Musso, G. et al. (2024). Optimization of 4-Amino-2-Pyridone Inhibitors of Proprotein Convertase Subtilisin/Kexin Type 9. ChemMedChem. Available at: [Link]
Amith, D. et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Drug Metabolism and Disposition. Available at: [Link]
Thermo Fisher Scientific (2021). The growing concern of off-target effects: How to measure and minimize off-target effects in your genome editing experiments. YouTube. Available at: [Link]
Hosseini, S. et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biological Engineering. Available at: [Link]
Lopes, R. & Prasad, K. (2024). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. ResearchGate. Available at: [Link]
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
BellBrook Labs (2024). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. Available at: [Link]
Almqvist, H. et al. (2016). CETSA interaction proteomics for target deconvolution in phenotypic drug discovery. Nature Protocols. Available at: [Link]
Gfeller, D. et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. Available at: [Link]
FDA (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA.gov. Available at: [Link]
Martinez Molina, D. et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]
Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]
Application Note: In Vivo Administration of 4-Amino-1-ethylpyridin-2(1H)-one in Mouse Models
This Application Note is designed for researchers investigating the pharmacological profile of 4-Amino-1-ethylpyridin-2(1H)-one (CAS: 1310249-41-2), a structural analog relevant to medicinal chemistry programs focusing o...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers investigating the pharmacological profile of 4-Amino-1-ethylpyridin-2(1H)-one (CAS: 1310249-41-2), a structural analog relevant to medicinal chemistry programs focusing on pyridone scaffolds (e.g., similar to Pirfenidone or KCNQ modulators).
[1]
Part 1: Executive Summary & Compound Profile
Introduction
4-Amino-1-ethylpyridin-2(1H)-one is a functionalized pyridone derivative.[1][2][3] Structurally, it consists of a pyridine ring with a ketone at position 2 (rendering it a 2-pyridone lactam), an ethyl group at the nitrogen (position 1), and a primary amino group at position 4.
This scaffold is of significant interest in drug discovery as a bioisostere for aniline or phenol moieties and is structurally related to:
Pirfenidone: An anti-fibrotic agent (5-methyl-1-phenylpyridin-2(1H)-one).
KCNQ Openers: The 4-aminopyridine core is a pharmacophore found in potassium channel modulators (e.g., Flupirtine metabolites), though the pyridone modification alters basicity and hydrogen bonding capacity.
Physicochemical Profile & Formulation Strategy
Successful in vivo administration requires understanding the compound's solubility. Unlike 4-aminopyridine (which is highly basic), the 2-pyridone tautomer reduces the basicity of the ring nitrogen, making the compound more neutral and lipophilic, yet the 4-amino group retains some polarity.
Dissolve 4-Amino-1-ethylpyridin-2(1H)-one in DMSO (vortex until clear).
Add PEG300 and vortex.
Add Tween 80 and vortex.
Slowly add warm Saline (37°C) while vortexing to prevent precipitation.
Stability: Prepare fresh daily.
Vehicle B: Suspension (For High Dose PO > 100 mg/kg)
Composition: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water.
Preparation: Levigate compound with Tween 80, then gradually add MC solution while stirring to form a homogeneous suspension.
Maximum Tolerated Dose (MTD) Study
Before efficacy testing, the safety window must be established. Note: 4-aminopyridine is a convulsant; while the pyridone structure mitigates this, caution is required.
Protocol:
Subjects: C57BL/6 mice (n=3 per dose group), Male, 8-10 weeks.
Route: Intraperitoneal (IP).
Dosing Regimen (Up-and-Down Method):
Start Dose: 10 mg/kg.
Observation: Monitor for 2 hours (tremors, sedation, respiratory distress).
Escalation: If safe, proceed to 30, 100, and 300 mg/kg with 24h washout or new cohorts.
Endpoint: Determine the highest dose with no observable adverse events (NOAE).
Collection: Tail vein microsampling (20 µL) into K2EDTA tubes.
Bioanalysis: LC-MS/MS (MRM transition based on MW 138.17 → fragment ions).
Part 3: Efficacy Model (Neurological/Analgesic Focus)
Given the structural similarity to KCNQ modulators and aminopyridines, the Formalin Test is the gold standard for assessing analgesic/anti-nociceptive activity.
Formalin Test Protocol
Objective: Assess the anti-nociceptive efficacy of 4-Amino-1-ethylpyridin-2(1H)-one.
Step-by-Step Workflow:
Acclimatization: Place mice in transparent observation chambers for 30 min.
Pre-treatment: Administer Test Compound (e.g., 30 mg/kg, IP) or Vehicle 30 min prior to formalin injection.
Induction: Inject 20 µL of 2.5% Formalin solution subcutaneously into the dorsal surface of the right hind paw.
Observation (Biphasic Response):
Phase I (0–5 min): Direct nociceptor activation (pain intensity).
Phase II (15–45 min): Inflammatory/Central sensitization pain.
Scoring: Record time (seconds) spent licking/biting the injected paw.
Data Analysis:
Calculate % Inhibition =
.
Part 4: Mechanism & Visualization
Hypothetical Mechanism of Action
The 4-aminopyridone scaffold may act via KCNQ (Kv7) Potassium Channel Activation , leading to neuronal hyperpolarization, or via Cytokine Modulation (similar to Pirfenidone).
Caption: Hypothetical pharmacological pathway. The compound may stabilize the open state of Kv7 channels (neuroprotective) or inhibit pro-fibrotic signaling (anti-inflammatory).
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyridone Derivatives. (General Structural Class Reference). Link
Vergelli, C. et al. (2007). 4-Amino-5-vinyl-3(2H)-pyridazinones and analogues as potent antinociceptive agents. Bioorganic & Medicinal Chemistry. (Validates the 4-amino-heterocycle scaffold for analgesia). Link
Le Van, et al. (2009). Recent Advances of Pyridinone in Medicinal Chemistry. (Review of pyridone biological activities). Link
Safety Disclaimer: 4-Amino-1-ethylpyridin-2(1H)-one is a research chemical. Its toxicological properties have not been fully characterized in humans. All in vivo work must be approved by an IACUC or equivalent ethical body.
Using 4-Amino-1-ethylpyridin-2(1H)-one as a fragment for drug design
Application Note: 4-Amino-1-ethylpyridin-2(1H)-one as a Privileged Scaffold in Fragment-Based Drug Discovery (FBDD) Executive Summary This guide details the utility of 4-Amino-1-ethylpyridin-2(1H)-one as a high-value fra...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 4-Amino-1-ethylpyridin-2(1H)-one as a Privileged Scaffold in Fragment-Based Drug Discovery (FBDD)
Executive Summary
This guide details the utility of 4-Amino-1-ethylpyridin-2(1H)-one as a high-value fragment in drug design.[1] Unlike generic phenyl or pyridine rings, this scaffold offers a unique combination of a rigid hydrogen-bond acceptor/donor motif, a defined exit vector (the 4-amino group), and a "locked" tautomeric state driven by the N-ethyl group.[1] This note provides the rationale for its use as a bioisostere for cytosine or acetyl-lysine mimics, a robust synthetic protocol for its generation, and a validated Saturation Transfer Difference (STD) NMR workflow for screening against targets such as BET bromodomains and kinases.[1]
Structural Analysis & Pharmacophore Mapping
The 2-pyridone core is a "privileged structure" in medicinal chemistry.[1][2][3] However, the specific substitution pattern of the 1-ethyl and 4-amino groups confers distinct advantages:[1]
Tautomeric Locking: Unsubstituted 2-hydroxypyridines exist in a dynamic equilibrium between the lactim (pyridinol) and lactam (pyridone) forms.[1] The N-ethyl group permanently "locks" the molecule in the lactam form.[1] This ensures the C=O carbonyl is always available as a Hydrogen Bond Acceptor (HBA), critical for targets like BRD4 (Bromodomain-containing protein 4).[1]
Solubility & Lipophilicity: The ethyl group provides a small hydrophobic anchor (increasing logP slightly to fit hydrophobic pockets) without compromising aqueous solubility, maintaining compliance with the "Rule of 3" for fragments (MW < 300, cLogP < 3).[1]
The 4-Amino "Exit Vector": The amino group at position 4 serves as a robust nucleophile for fragment growing.[1] It allows the medicinal chemist to elaborate the fragment into a lead compound via amide coupling, reductive amination, or Buchwald-Hartwig amination.[1]
Visual 1: Pharmacophore & Interaction Map
The following diagram illustrates the chemical features of the fragment and its potential binding interactions.
Caption: Pharmacophore map highlighting the H-bond acceptor (C=O), H-bond donor (NH2), and the N-ethyl group's role in locking the bioactive lactam conformation.
Application 1: Validated Synthesis Protocol
While 4-amino-1-ethylpyridin-2(1H)-one can be purchased, in-house synthesis is often required to introduce isotopically labeled ethyl groups (e.g., deuterated ethyl) or to scale up for library synthesis.[1] The most robust route avoids the non-selective alkylation of 4-aminopyridin-2-one and instead utilizes a pyrone-to-pyridone conversion.[1]
Protocol A: Synthesis from 4-Hydroxy-2-pyrone
Reaction Scheme Logic:
Insertion: Ethylamine attacks the lactone (pyrone), opening the ring and re-closing to form the N-ethyl pyridone.[1]
Activation: The 4-hydroxyl is converted to a chloride (leaving group).[1]
Substitution: Ammonia displaces the chloride to yield the final amine.[1]
Materials:
4-Hydroxy-6-methyl-2-pyrone (or 4-hydroxy-2-pyrone for unsubstituted core)[1]
Recrystallize from Ethanol/Ether or purify via flash chromatography (DCM:MeOH 9:1).
Characterization: 1H NMR (DMSO-d6) should show the ethyl triplet/quartet and the characteristic pyridone protons.[1]
Application 2: Fragment Screening via STD-NMR
Saturation Transfer Difference (STD) NMR is the preferred method for screening this fragment because it detects transient binding (Kd: 100 µM - 5 mM) typical of fragments.[1]
Protocol B: STD-NMR Screening Workflow
Objective: Confirm binding of 4-Amino-1-ethylpyridin-2(1H)-one to a target protein (e.g., BRD4-BD1).
Reagents:
Protein: Recombinant BRD4-BD1 (purified, >95%), 20 µM in NMR buffer.
Ligand: 4-Amino-1-ethylpyridin-2(1H)-one, 1 mM (50-fold excess).
Buffer: 50 mM Phosphate, 100 mM NaCl, pH 7.4, 10% D2O.[1] Avoid DMSO if possible, or keep <2%.[1]
Experimental Steps:
Sample Preparation:
Prepare a 500 µL sample containing 20 µM Protein and 1 mM Ligand.[1]
Control: Prepare a separate tube with 1 mM Ligand only (no protein) to rule out artifacts.
Data Acquisition (Pulse Sequence):
Use a standard STD pulse sequence (e.g., stddiff on Bruker).
On-Resonance Irradiation: Set frequency to -0.5 ppm or 12 ppm (regions with protein signals but no ligand signals).
Off-Resonance Irradiation: Set frequency to 30 ppm (far from any signal).
Subtract the On-Resonance spectrum from the Off-Resonance spectrum.[1]
Result Analysis:
Positive Hit: Ligand signals (ethyl group and aromatic protons) appear in the difference spectrum.[1] This indicates magnetization transfer from the protein to the ligand.[1][4]
Epitope Mapping: Compare the intensity of the ethyl signals vs. the aromatic signals. If the ethyl group signals are stronger in the STD spectrum, the ethyl group is buried deeper in the protein pocket.[1]
Visual 2: STD-NMR Decision Logic
Caption: Logic flow for validating fragment binding using STD-NMR, including critical control steps to eliminate false positives.
Case Study: BET Bromodomain Inhibition
Context: The Bromodomain and Extra-Terminal (BET) family proteins (e.g., BRD4) recognize acetylated lysine residues on histones.
Mechanism: The natural substrate (acetyl-lysine) presents a carbonyl oxygen that hydrogen bonds with a conserved Asparagine (Asn140 in BRD4) and a water molecule.
Fragment Utility:
The C=O (carbonyl) of 4-Amino-1-ethylpyridin-2(1H)-one mimics the acetyl carbonyl.[1]
The 1-Ethyl group mimics the hydrophobic methyl of the acetyl group, sitting in the small hydrophobic "WPF shelf" region.[1]
Elaboration: The 4-amino group points towards the solvent-exposed region, allowing attachment of longer chains to reach the ZA-loop, improving potency from mM (fragment) to nM (drug).[1]
Comparative Data: 2-Pyridone vs. Other Scaffolds
Scaffold Feature
4-Amino-1-ethylpyridin-2(1H)-one
Phenyl / Benzene
2-Hydroxypyridine (Unsubstituted)
H-Bond Acceptor
Strong (Lactam C=O)
None
Weak (Tautomer dependent)
Solubility
High (due to amine)
Low
Moderate
Tautomeric State
Locked (Fixed)
N/A
Dynamic (Unstable binding)
Vector
4-NH2 (Nucleophile)
Requires functionalization
4-position accessible
References
Review of Pyridones in Drug Discovery:
Zhang, Y., & Pike, A. (2021).[1][2][3][5] Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849.[1][3]
[Link]
STD-NMR Protocol:
Mayer, M., & Meyer, B. (1999).[1][6] Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition, 38(12), 1784–1788.[1]
[Link]
BET Bromodomain Inhibitor Design:
Filippakopoulos, P., et al. (2010).[1] Selective inhibition of BET bromodomains.[1][7] Nature, 468, 1067–1073.[1] (Foundational text on mimicking acetyl-lysine).
[Link]
Using 4-Amino-1-ethylpyridin-2(1H)-one in protein crystallization trials
Application Note: Crystallographic Fragment Screening & Co-crystallization using 4-Amino-1-ethylpyridin-2(1H)-one Executive Summary This guide details the protocol for utilizing 4-Amino-1-ethylpyridin-2(1H)-one (CAS: 131...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Crystallographic Fragment Screening & Co-crystallization using 4-Amino-1-ethylpyridin-2(1H)-one
Executive Summary
This guide details the protocol for utilizing 4-Amino-1-ethylpyridin-2(1H)-one (CAS: 1310249-41-2) in protein X-ray crystallography trials.[1] This molecule acts as a critical fragment scaffold in Fragment-Based Drug Discovery (FBDD).[1] Structurally, it functions as a cytosine isostere and a kinase hinge binder , capable of forming bidentate hydrogen bonds with protein backbone amides (e.g., in kinase hinge regions or bromodomain acetyl-lysine pockets).[1]
Unlike general additives (e.g., glycerol), this compound is a specific ligand .[1] Successful utilization requires precise control over solvent tolerance (DMSO), soaking kinetics, and occupancy optimization.[1]
Chemical Profile & Mechanism of Action
Understanding the physicochemical behavior of this fragment is prerequisite to experimental design.[1]
Property
Specification
Crystallographic Implication
Molecular Weight
138.17 g/mol
Low MW allows high solubility and rapid diffusion into solvent channels.[1]
Structure
N-ethyl-4-aminopyridin-2-one
H-Bond Mimicry: The C2-carbonyl (Acceptor) and C4-amino (Donor) mimic the Watson-Crick face of Cytosine.[1]
pKa
~9.2 (4-AP core); Neutral Lactam dominant
At pH 6.5–8.5, the neutral lactam tautomer predominates, favoring hydrophobic stacking and H-bonding.[1]
Solubility
High in DMSO (>100 mM)
Compatible with high-concentration stock solutions for "echo" dispensing or manual spiking.[1]
Binding Mode
Donor-Acceptor (D-A)
Commonly binds to backbone NH/CO groups in kinase hinges or conserved Asp/Asn residues in epigenetic readers.[1]
Pre-Crystallization Protocols
Stock Solution Preparation[1][2]
Objective: Create a stable, high-concentration stock to minimize DMSO volume introduced into the crystallization drop.
Solvent: 100% Anhydrous DMSO (Cryo-grade).
Target Concentration: 100 mM or 200 mM (solubility permitting).
Protocol:
Weigh 13.8 mg of 4-Amino-1-ethylpyridin-2(1H)-one powder.
Add 1.0 mL of anhydrous DMSO.
Vortex vigorously for 30 seconds. Sonicate for 5 minutes if undissolved particles remain.
QC Check: Centrifuge at 13,000 x g for 5 minutes. Use only the supernatant to avoid introducing micro-seeds that could nucleate false crystals.[1]
DMSO Tolerance Test
Before soaking valuable crystals, determine the maximum DMSO concentration your protein crystals can tolerate (typically 5–15%).[1]
Select "dummy" crystals or poor-quality crystals from the same condition.[1]
Transfer crystals into drops containing increasing % DMSO (e.g., 2.5%, 5%, 10%, 15%) without the fragment.
Observe for cracking, dissolution, or osmotic shock over 1 hour.[1]
Set Limit: The operational limit is the highest % DMSO where crystals remain visually intact for >4 hours.
Experimental Workflows
The choice between Soaking (Method A) and Co-crystallization (Method B) depends on crystal robustness and the binding kinetics of the fragment.[1]
Method A: Crystal Soaking (Preferred for Fragments)
Best for: High-throughput screening, robust crystals with open solvent channels.[1]
Preparation: Prepare a "Soak Solution" containing the mother liquor + Fragment (final conc. 10–50 mM) + DMSO (final conc. <10%).[1]
Transfer: Loop a native crystal and transfer it quickly into the Soak Solution.
Incubation: Seal the well. Incubate for 1 hour to 24 hours .
Tip: Start with 24 hours.[1] If crystal degradation occurs, reduce to 1 hour or 15 minutes.[1]
Harvesting: Transfer crystal to a cryoprotectant solution (Mother Liquor + Fragment + 20% Glycerol/PEG 400) for 10–30 seconds.
Flash Cooling: Plunge into liquid nitrogen.
Method B: Co-crystallization
Best for: Fragile crystals, or when the fragment induces a conformational change (e.g., "DFG-out" kinase movement).[1]
Complex Formation: Mix protein stock with Fragment Stock (10:1 molar ratio, Ligand:Protein).
Incubation: Incubate on ice for 30–60 minutes.
Setup: Set up hanging/sitting drops using standard screens.
Optimization: If nucleation is suppressed (common with ligands), micro-seed using native seeds to promote growth.[1]
Visualization of Experimental Logic
The following diagram illustrates the decision matrix for deploying 4-Amino-1-ethylpyridin-2(1H)-one in a structural biology campaign.
Caption: Decision tree for fragment screening. Green path denotes the standard high-throughput soaking route; Red path denotes the co-crystallization alternative for fragile systems.[1]
Data Analysis & Validation
When analyzing the diffraction data, look for the following signatures to validate binding:
Difference Density (Fo-Fc): Look for positive green blobs (>3.0 σ) in the binding pocket (hinge region, ATP pocket, or acetyl-lysine pocket).[1]
B-Factor Analysis: If the fragment B-factors are significantly higher (>30 Ų) than the surrounding protein residues, occupancy may be low.[1] Increase soak concentration.
Note: This "Donor-Acceptor" motif is the hallmark of pyridinone binding in kinase hinges [1].[1]
References
Bamborough, P., et al. (2011).[1] "Fragment-Based Discovery of Bromodomain Inhibitors Guided by X-ray Crystallography." Journal of Medicinal Chemistry. Link (Demonstrates pyridinone scaffolds in BET bromodomain inhibition).[1]
Scott, D. E., et al. (2012).[1] "Fragment-based approaches in drug discovery and chemical biology." Biochemistry. Link (General protocols for fragment soaking and library design).[1]
Verdonk, M. L., et al. (2008).[1] "Virtual screening using protein-ligand docking: current status and future challenges." Biochemical Society Transactions. Link (Discusses the docking of pyridinone-like fragments).[1]
Ferré-D'Amaré, A. R., et al. (1998).[1][2] "Crystal structure of a hepatitis delta virus ribozyme." Nature.[1][3] Link (Structural context for 3-deazacytosine analogs in nucleic acid crystallography).
Technical Support Center: Troubleshooting Low Solubility of 4-Amino-1-ethylpyridin-2(1H)-one in Aqueous Buffers
Welcome to the technical support center for 4-Amino-1-ethylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and addr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 4-Amino-1-ethylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions regarding the solubility of this compound in aqueous buffers. As Senior Application Scientists, we have synthesized the following information to help you overcome challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing low solubility of 4-Amino-1-ethylpyridin-2(1H)-one in my standard aqueous buffer (e.g., PBS, pH 7.4). Is this expected?
A1: Yes, it is not uncommon for pyridinone derivatives to exhibit limited aqueous solubility, especially at neutral pH. The 4-Amino-1-ethylpyridin-2(1H)-one molecule contains both a hydrophilic aminopyridine core, capable of hydrogen bonding, and a more hydrophobic ethyl group at the 1-position. This balance of polar and non-polar moieties can lead to poor solvation in purely aqueous systems. While the pyridinone structure can offer better water solubility compared to non-polar carbocyclic analogs, the ethyl group increases the molecule's lipophilicity, which can reduce its solubility in water.[1][2]
Q2: What is the underlying chemical reason for the pH-dependent solubility of this compound?
A2: The solubility of 4-Amino-1-ethylpyridin-2(1H)-one is significantly influenced by pH due to the presence of the basic 4-amino group.[3] The pKa of the structurally related compound, 4-aminopyridine, is approximately 9.17.[4] This suggests that the amino group on your compound will be protonated at pH values below its pKa. This protonation introduces a positive charge, forming a more polar pyridinium ion that is more readily solvated by water, thus increasing solubility. Conversely, at pH values above the pKa, the amino group is predominantly in its neutral, less polar form, leading to lower aqueous solubility. The solubility of compounds with basic functional groups, like amines, generally increases as the pH of the solution decreases.[5]
Troubleshooting Guides
Issue 1: Compound crashes out of solution upon addition to aqueous buffer.
Cause: The intrinsic aqueous solubility of 4-Amino-1-ethylpyridin-2(1H)-one at the working concentration and pH is exceeded.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Step-by-Step Methodologies:
Step 1: pH Adjustment
The most direct way to enhance the solubility of an amine-containing compound is by lowering the pH of the buffer.[3][6]
Protocol:
Prepare a stock solution of your compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol).
Prepare a series of aqueous buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0). Common acidic buffers include citrate or acetate buffers.
Add the stock solution dropwise to each buffer while vortexing to determine the pH at which your desired concentration remains in solution.
Important: Ensure the final concentration of the organic solvent is minimal and does not interfere with your downstream experiments.
Expected Outcome: You should observe a significant increase in solubility as the pH is lowered.
pH
Expected Protonation State of 4-Amino Group
Expected Relative Aqueous Solubility
> 9.2
Mostly Neutral (less soluble)
Low
7.4
Partially Protonated
Moderate
< 6.0
Mostly Protonated (more soluble)
High
Step 2: Co-solvent Addition
If pH adjustment alone is insufficient or not compatible with your experimental system, the use of co-solvents can be an effective strategy.[7][8] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, which can help to solubilize less polar compounds.[7]
Protocol:
Prepare your aqueous buffer of choice.
Create a series of buffer solutions containing increasing percentages of a co-solvent (e.g., 5%, 10%, 20% v/v).
Attempt to dissolve your compound directly in these co-solvent/buffer mixtures or add a concentrated stock solution.
For more challenging solubility issues, the use of excipients can be explored. Excipients are substances that can help to improve the solubility and stability of a drug product.[9][10]
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic parts and increasing their aqueous solubility.[11][12]
Surfactants: Surfactants like Polysorbate 20 and Polysorbate 80 can form micelles that encapsulate hydrophobic compounds, increasing their solubility in aqueous solutions.[11]
Issue 2: Preparing a concentrated stock solution for serial dilutions.
Cause: The compound has low solubility even in common organic solvents.
Troubleshooting Steps:
Solvent Screening: Test the solubility of your compound in a range of neat organic solvents with varying polarities.
Solvent
Polarity
DMSO
High
Dimethylformamide (DMF)
High
Ethanol
Medium-High
Methanol
Medium-High
Acetonitrile
Medium
Gentle Heating: For some compounds, solubility can be increased by gentle warming of the solvent. However, it is crucial to be cautious about potential compound degradation at elevated temperatures. Always test for stability after heating.
Sonication: Applying ultrasonic energy can help to break down crystal lattices and enhance the dissolution of the compound.
The amino group will be protonated and more soluble at pH < 9.17.
LogP (Predicted)
A positive LogP value indicates higher lipophilicity and potentially lower aqueous solubility.[13] The ethyl group on 4-Amino-1-ethylpyridin-2(1H)-one likely increases its LogP compared to the parent 4-aminopyridin-2-one.
A higher LogP suggests that co-solvents or excipients may be necessary to achieve desired aqueous concentrations.
Concluding Remarks
Troubleshooting the low solubility of 4-Amino-1-ethylpyridin-2(1H)-one requires a systematic approach. By understanding the chemical properties of the molecule, particularly the ionizable amino group, researchers can rationally design experiments to enhance its solubility. Starting with pH adjustment, followed by the judicious use of co-solvents and, if necessary, excipients, it is often possible to achieve a suitable concentration for your experimental needs. Always ensure that any additives are compatible with your downstream assays.
References
Fujinaga, H., et al. (2013). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 56(8), 3376-3387. [Link]
Li, X., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1998. [Link]
Clark, J. (2023). Solubility and pH of amines. Chemguide. [Link]
DiFranco, N., & Glassco, J. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 1727, 4-Aminopyridine. [Link]
SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. [Link]
Taylor & Francis. Cosolvent – Knowledge and References. [Link]
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. IJMSDR, 5(6), 199-204. [Link]
LibreTexts Chemistry. (2023). The Effects of pH on Solubility. [Link]
Sathesh Babu, P. R., & Shastry, C. S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. [Link]
Thomas, S. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology, 46(11). [Link]
Sharma, D., et al. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 13(9), 1325. [Link]
Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. [Link]
Technical Support Center: Optimizing Derivatization of 4-Amino-1-ethylpyridin-2(1H)-one
Answering the call for advanced technical guidance, this support center is dedicated to researchers, scientists, and drug development professionals working on the derivatization of 4-Amino-1-ethylpyridin-2(1H)-one. As a...
Author: BenchChem Technical Support Team. Date: February 2026
Answering the call for advanced technical guidance, this support center is dedicated to researchers, scientists, and drug development professionals working on the derivatization of 4-Amino-1-ethylpyridin-2(1H)-one. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms and a logical framework for troubleshooting, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the derivatization of 4-Amino-1-ethylpyridin-2(1H)-one, focusing on the common N-acylation reaction.
Q1: What is the primary reactive site on 4-Amino-1-ethylpyridin-2(1H)-one for derivatization?
A1: The primary reactive site is the exocyclic amino group at the C4 position. This group acts as a nucleophile, readily attacking electrophilic reagents. While the pyridone ring system has other potentially reactive sites, the C4-amino group is the most nucleophilic under typical acylation conditions, making it the target for derivatization.
Q2: What are the most common derivatization reactions for this compound, and what reagents are used?
A2: N-acylation is the most common and versatile derivatization method. This reaction forms a stable amide bond and is crucial for building more complex molecules. The choice of acylating agent determines the derivative's final structure.
Reagent Class
Examples
Purpose
Acyl Halides
Acetyl chloride, Benzoyl chloride
Highly reactive, often used for simple acylations. Reactions are fast but can generate corrosive HCl byproduct.
Acid Anhydrides
Acetic anhydride, Succinic anhydride
Moderately reactive, a good balance between reactivity and handling. The byproduct is a carboxylic acid.
Activated Esters
N-Hydroxysuccinimide (NHS) esters
Highly selective and efficient. Often used in bioconjugation and for sensitive substrates.
Carboxylic Acids
Acetic acid, Propionic acid
Require a coupling agent (e.g., DCC, EDC, HATU) to activate the carboxyl group for reaction with the amine.
Q3: Why is a base necessary for N-acylation reactions with acyl halides or anhydrides?
A3: A base is critical for two primary reasons. First, it acts as an acid scavenger. Reactions with acyl halides or anhydrides produce acidic byproducts (HCl or a carboxylic acid, respectively). These acids can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The base neutralizes this acid, allowing the reaction to proceed to completion. Second, a non-nucleophilic base can increase the nucleophilicity of the starting amine through hydrogen bonding, promoting the reaction. For this specific substrate, common choices include tertiary amines like triethylamine (TEA) or pyridine, or inorganic bases like potassium or cesium carbonate.[1]
Troubleshooting Guide: Common Experimental Issues
This guide provides a systematic approach to diagnosing and solving problems encountered during the derivatization of 4-Amino-1-ethylpyridin-2(1H)-one.
Issue 1: Low or No Product Yield
Q: I've set up my acylation reaction, but after the specified time, TLC analysis shows mostly unreacted starting material. What went wrong?
A: This is a common issue that can typically be traced back to reagent quality, reaction conditions, or improper stoichiometry. Let's break down the troubleshooting process.
The logical flow for troubleshooting low yield involves systematically verifying each component and condition of the reaction. Inefficient activation of the nucleophile (the amine) or degradation of the electrophile (the acylating agent) are primary suspects.
Caption: Troubleshooting workflow for low reaction yield.
Check Reagents:
Acylating Agent: Acyl halides and anhydrides are sensitive to moisture. Use a freshly opened bottle or a properly stored reagent. Hydrolysis converts them to the unreactive carboxylic acid.
Solvent: Ensure you are using an anhydrous (dry) aprotic solvent like Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF). Water will compete with your amine for the acylating agent.
Base: If using a liquid base like Triethylamine (TEA), ensure it is pure. Older bottles can contain impurities.
Optimize Reaction Conditions:
Temperature: Many acylations run well at room temperature. However, if your acylating agent is less reactive or your amine is sterically hindered, gentle heating to 40-60°C may be required.[2][3]
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the acylating agent and the base relative to the 4-Amino-1-ethylpyridin-2(1H)-one. This ensures the limiting reagent is fully consumed.
Consider a Catalyst: For less reactive systems, adding a catalytic amount (1-10 mol%) of 4-(Dimethylamino)pyridine (DMAP) can dramatically increase the reaction rate.[4] DMAP is a hyper-nucleophilic acylation catalyst that works by forming a highly reactive acylpyridinium intermediate.[4]
Issue 2: Formation of Multiple Products (Low Purity)
Q: My reaction seems to work, but I get multiple spots on my TLC plate, making purification difficult. What causes these side products?
A: Side product formation often points to issues with over-reactivity, side reactions involving the pyridone ring, or decomposition.
Diacylation: The initially formed amide product still has a lone pair on the nitrogen, which could potentially react again, though this is generally unfavorable. A more likely scenario is reaction at the pyridone oxygen.
Solution: Avoid using a large excess of the acylating agent. Stick to 1.1-1.2 equivalents. Running the reaction at a lower temperature (e.g., 0°C to room temperature) can also improve selectivity.[5]
Reaction with Solvent: Some solvents can participate in the reaction. For example, if using an alcohol as a solvent, it can compete with the amine to react with the acylating agent, forming an ester byproduct.
Solution: Always use a non-protic, inert solvent such as DCM, THF, or 1,4-dioxane.[1]
Base-Induced Side Reactions: Using a very strong base (e.g., an alkoxide or organolithium) can deprotonate other sites on the molecule, leading to undesired reactions.
Solution: Use a moderately hindered, non-nucleophilic organic base like TEA or an inorganic base like K₂CO₃ or Cs₂CO₃.[1]
The interplay between solvent, base, and temperature is crucial for controlling selectivity and minimizing side products.
Caption: Interdependence of reaction parameters and outcomes.
Experimental Protocols
Here are detailed, step-by-step methodologies for common derivatization procedures.
Protocol 1: General N-Acylation using an Acyl Chloride
This protocol provides a robust starting point for acylating 4-Amino-1-ethylpyridin-2(1H)-one.
Round-bottom flask, magnetic stirrer, nitrogen/argon line, separatory funnel
Procedure:
Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 4-Amino-1-ethylpyridin-2(1H)-one (1.0 eq.).
Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
Addition of Base: Add triethylamine (1.5 eq.) to the solution and stir for 5 minutes at room temperature.
Addition of Acylating Agent: Slowly add the acyl chloride (1.2 eq.) dropwise to the stirring solution. If the reaction is highly exothermic, cool the flask in an ice bath before addition.
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Workup - Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize excess acyl chloride and the triethylammonium hydrochloride salt.
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
Workup - Washing: Combine the organic layers and wash sequentially with water and then brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[3][6]
Protocol 2: Derivatization using a Carboxylic Acid with a Coupling Agent (EDC)
This method is ideal for when the corresponding acyl chloride is not available or is unstable.
Materials:
4-Amino-1-ethylpyridin-2(1H)-one
Carboxylic acid (1.1 eq.)
EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.2 eq.)
Hydroxybenzotriazole (HOBt) or DMAP (catalytic, ~0.1 eq.)
Anhydrous DMF or DCM
Standard workup reagents (as in Protocol 1)
Procedure:
Setup: To a round-bottom flask under nitrogen, add the carboxylic acid (1.1 eq.), EDC (1.2 eq.), and HOBt or DMAP (0.1 eq.).
Activation: Dissolve the mixture in anhydrous DMF or DCM and stir at room temperature for 30 minutes to form the activated ester intermediate.
Addition of Amine: Add a solution of 4-Amino-1-ethylpyridin-2(1H)-one (1.0 eq.) in the same solvent to the reaction mixture.
Reaction: Stir the reaction at room temperature overnight (12-18 hours). Monitor by TLC.
Workup & Purification: Follow steps 6-10 from Protocol 1. Note that the urea byproduct from EDC is water-soluble and will be removed during the aqueous workup.
References
Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry.
ResearchGate. (2025). 4-Diazomethylpyridine as a Derivatization Reagent and Its Application to the Determination of Prostaglandin E2 by LC–MS/MS.
ResearchGate. (2025). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide.
Acta Scientific. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC.
MDPI. (n.d.). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC.
PubMed Central. (2024). Polysubstituted Pyridines from 1,4-Oxazinone Precursors.
PubMed. (2009). 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide.
PubMed Central. (n.d.). Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence.
BenchChem. (n.d.). Technical Support Center: Reaction Condition Optimization for Pyridone Derivatives.
BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
Overcoming poor cell penetration of 4-Amino-1-ethylpyridin-2(1H)-one
The following Technical Support Guide is structured as a specialized "Help Center" for researchers encountering permeability issues with 4-Amino-1-ethylpyridin-2(1H)-one (referred to herein as 4-AEP ). Ticket ID: #4AEP-P...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide is structured as a specialized "Help Center" for researchers encountering permeability issues with 4-Amino-1-ethylpyridin-2(1H)-one (referred to herein as 4-AEP ).
Ticket ID: #4AEP-PERM-001
Status: Open
Subject: Overcoming Poor Cell Penetration of 4-Amino-1-ethylpyridin-2(1H)-one[1][2][3]
📋 Executive Summary (The "Root Cause")
User Issue: "My molecule (4-AEP) shows nanomolar potency in biochemical assays but fails to show activity in cell-based models (IC50 > 100 µM)."
Diagnostic Analysis:
4-Amino-1-ethylpyridin-2(1H)-one is a classic "Type II" permeability challenge.[1][3]
Physicochemical Lock: The N-ethyl substitution locks the ring in the pyridin-2-one (lactam) tautomer.[1][2][3] Unlike free pyridines, this structure cannot tautomerize to a more lipophilic hydroxypyridine form to cross membranes.[3]
Desolvation Penalty: The exocyclic 4-amino group and the carbonyl oxygen create a high localized polarity.[1][3] The energy required to strip water molecules (desolvation) to enter the lipid bilayer is higher than the energy gained by lipophilic interaction.
Low LogP: The estimated LogP is near or below zero (-0.6 to 0.5), placing it in the "highly soluble, poorly permeable" quadrant.[1]
🛠️ Module 1: Chemical "Patches" (Prodrug Strategies)
Use this module if you have the resources to modify the chemical structure.
The most robust fix is to mask the polarity of the 4-amino group. Since the N1 position is already ethylated, your primary handle is the exocyclic amine (
).
Option A: The Carbamate "Trojan Horse"
Convert the 4-amino group into a carbamate.[1][2][3] This increases lipophilicity and reduces H-bond donor character.[1][3]
Mechanism: The carbamate is lipophilic, crossing the membrane. Intracellular esterases (e.g., CES1) hydrolyze the ester, releasing unstable carbamic acid, which spontaneously decarboxylates to regenerate active 4-AEP.
Recommended Motif:Ethyl carbamate or Isopropyl carbamate .[1][3]
Use this module if you cannot modify the molecule (e.g., screening a library).
Workflow: Liposomal Encapsulation
Since 4-AEP is water-soluble but membrane-impermeable, it must be loaded into the aqueous core of liposomes, not the lipid bilayer.[1]
Step-by-Step Protocol (Thin-Film Hydration):
Lipid Mix: Combine DSPC:Cholesterol:PEG2000-DSPE (molar ratio 55:40:5) in chloroform.[1][2][3]
Dry: Evaporate solvent under vacuum to form a thin lipid film.[1][3]
Hydrate: Add a concentrated solution of 4-AEP (10 mg/mL in PBS) to the film. Crucial: The drug must be in this hydration buffer.
Extrude: Pass through 100nm polycarbonate filters (11 passes) to create unilamellar vesicles.
Purify: Use dialysis (MWCO 3.5 kDa) to remove unencapsulated 4-AEP.[1][3]
Workflow: Physical Permeabilization
For acute experiments (short timeframes), use reversible permeabilization.[1][3]
Electroporation: 250V, 500µF (Cell line dependent).
Saponin/Digitonin: Warning: This compromises cell health.[1][3] Use only for endpoint assays where cell viability post-assay is irrelevant.
📉 Module 3: Assay Validation (The "Debugging" Phase)
How to confirm the drug is actually getting in.
The "Shift" Assay
To distinguish between "inactive molecule" and "impermeable molecule," perform a parallel PAMPA (Parallel Artificial Membrane Permeability Assay).
Visualizing the Decision Logic:
Caption: Diagnostic workflow to isolate permeability failure from intrinsic inactivity or efflux liability.
❓ Frequently Asked Questions (FAQ)
Q: Can I just dissolve 4-AEP in DMSO to improve uptake?A: No. While DMSO dissolves the compound, once the solution hits the aqueous cell media (usually diluted 1:1000), the DMSO concentration is too low to affect membrane permeability. High DMSO (>1%) is toxic to cells and will confound your toxicity data.[1][3]
Q: Is 4-AEP a P-gp substrate?A: Likely. Small, polar, planar amines are frequent substrates for P-glycoprotein (MDR1).[1][3]
Test: Run your cell assay with and without Verapamil (10 µM) or Cyclosporin A .[1][3] If potency improves by >5-fold, you have an efflux problem, not just an uptake problem [1].
Q: Why not just use the 2-hydroxypyridine tautomer?A: You cannot. The "1-ethyl" group on the ring nitrogen chemically locks the molecule in the pyridinone (keto) form. There is no proton to shift.[1][3] This rigidity is good for target binding (lower entropy penalty) but bad for permeability (no neutral tautomer to cross the membrane) [2].[3]
Q: What is the maximum solubility of 4-AEP in PBS?A: Approximately 30 mg/mL.[1][3][4] It is highly soluble.[1][3] Do not mistake "soluble" for "permeable."[1][3]
📚 References
Giacomini, K. M., et al. (2010).[1][3] Membrane transporters in drug development. Nature Reviews Drug Discovery, 9(3), 215–236.
Rautio, J., et al. (2008).[1][3][5] Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255–270.
Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1][3] (Chapter on Permeability and PAMPA assays).
Meanwell, N. A. (2011).[1][3] Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety.[1][3][6] Chemical Research in Toxicology, 24(9), 1420–1456. [1][3]
Technical Support Center: In Vivo Optimization of 4-Amino-1-ethylpyridin-2(1H)-one
Status: Operational Agent: Senior Application Scientist Subject: Optimization of Dose, Formulation, and PK/PD for 4-Amino-1-ethylpyridin-2(1H)-one Ticket ID: PYR-OPT-2024[1] Executive Summary You are working with 4-Amino...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Agent: Senior Application Scientist
Subject: Optimization of Dose, Formulation, and PK/PD for 4-Amino-1-ethylpyridin-2(1H)-one
Ticket ID: PYR-OPT-2024[1]
Executive Summary
You are working with 4-Amino-1-ethylpyridin-2(1H)-one (often available as a hydrochloride salt).[1] This compound belongs to the 4-aminopyridone class, a scaffold increasingly recognized in the development of PCSK9 inhibitors , antifibrotics (structural analogs of Pirfenidone), and bromodomain inhibitors .[1]
Critical Technical Alert: This molecule is a low-molecular-weight polar fragment.[1] In vivo, it faces two primary challenges:
Rapid Renal Clearance: Due to its small size and polarity, it often exhibits a short half-life (
Solubility-Permeability Trade-off: While the HCl salt is water-soluble, the free base may crystallize in neutral physiological buffers, leading to poor oral bioavailability or precipitation at injection sites.[1]
Module 1: Formulation & Solubility (The "Getting It In" Phase)
User Issue: "My compound precipitates in the syringe or causes irritation at the injection site."
Root Cause: The free base of aminopyridones can be crystalline and hydrophobic.[1] If you are using the hydrochloride salt, it is acidic; unbuffered injection can cause tissue necrosis (SC) or hemolysis (IV).[1]
Troubleshooting Protocol: Vehicle Selection
Parameter
Recommendation
Technical Rationale
Preferred Salt Form
Hydrochloride (HCl)
Significantly improves aqueous solubility compared to the free base.[1]
IV Vehicle
Saline (0.9%) buffered to pH 5.0–6.0
The HCl salt is acidic.[1] Adjust pH with dilute NaOH carefully to avoid precipitating the free base.[1]
PO/SC Vehicle
20% HP--CD in Water
Hydroxypropyl--cyclodextrin encapsulates the hydrophobic core, preventing precipitation and masking irritation.[1]
Alternative (High Dose)
10% DMSO / 40% PEG400 / 50% Water
Use for doses >50 mg/kg where solubility limits are tested.[1]
Visual Guide: Formulation Decision Matrix
Caption: Decision tree for selecting the optimal vehicle based on salt form and administration route to prevent precipitation.
Module 2: Dose Optimization (The "Staying There" Phase)
User Issue: "I injected 10 mg/kg, but I see no biological effect."
Root Cause:
Rapid Clearance: 4-aminopyridones are often cleared rapidly (
Step 3: Dose Escalation for Efficacy
Based on literature for similar pyridone scaffolds (e.g., PCSK9 inhibitors or Pirfenidone analogs), efficacy often requires high exposure.[1]
Group
Dose (mg/kg)
Frequency
Justification
Low
10
BID
Assess minimum threshold.
Mid
30–40
BID
Standard effective dose for optimized pyridones [1].[1]
High
100
QD/BID
Assess Maximum Tolerated Dose (MTD).[1] Note: Pirfenidone is dosed up to 400 mg/kg in mice.[1]
Module 3: Safety & Toxicity (The "Do No Harm" Phase)
User Issue: "Mice become lethargic or show tremors immediately after dosing."
Root Cause:
Cmax-driven Toxicity: Aminopyridines (structurally related) are potassium channel blockers and can cause seizures.[1] While pyridones are generally safer, high peak concentrations (
Vehicle Toxicity: High concentrations of DMSO or unbuffered acidic solutions cause acute pain and systemic stress.[1]
Safety Checklist:
Module 4: Experimental Workflow Visualization
The following diagram outlines the iterative cycle required to validate this probe in vivo.
Caption: Iterative PK/PD loop. Critical path: Use Snapshot PK to determine if the compound clears too fast to sustain IC90 levels.
FAQ: Frequently Asked Questions
Q1: Can I administer this compound orally (PO)?
Answer: Likely yes, but bioavailability (
) is the variable.[1] Small pyridones are generally permeable but may suffer from high first-pass metabolism.[1] You must compare Area Under Curve (AUC) of PO vs. IV ().[1] If , switch to IP or SC.[1]
Q2: What is the primary metabolite I should look for?
Answer: Look for N-dealkylation (loss of the ethyl group) or ring hydroxylation .[1] If the ethyl group is lost, the compound may lose potency.[1]
Q3: Is this compound commercially available as a drug?
Answer: No. 4-Amino-1-ethylpyridin-2(1H)-one is primarily a chemical probe or intermediate [2].[1] It is not an approved drug with a standardized clinical dose.[1] You are in "Discovery Mode," meaning you must validate its behavior in your specific animal model.[1]
References
Optimization of 4-Amino-2-Pyridone Inhibitors of Proprotein Convertase Subtilisin/Kexin Type 9.
Source: Journal of Medicinal Chemistry / NIH PubMed Central.[1]
Context: Describes the use of the 4-amino-2-pyridone scaffold in vivo, with effective doses in the 40 mg/kg range (SC).
URL:[Link]
PubChem Compound Summary: 4-amino-1-ethyl-1,2-dihydropyridin-2-one hydrochloride.
Source:[1][2][3] National Center for Biotechnology Information.[1]
Context: Verifies chemical identity, molecular weight, and salt forms for formulation.[1]
URL:[Link][1]
Pharmacokinetics of 5-methyl-1-phenyl-2-(1H)-pyridone (Pirfenidone).
Source: European Respiratory Review / ResearchGate.[1]
Context: Provides comparative PK data for the structurally similar pyridone class, highlighting the need for high dosing frequency due to rapid clearance.[1]
URL:[Link]
Cross-reactivity profiling of 4-Amino-1-ethylpyridin-2(1H)-one against a kinase panel
Title: Technical Guide: Cross-Reactivity Profiling of the Hinge-Binding Fragment 4-Amino-1-ethylpyridin-2(1H)-one[1] Executive Summary In the context of Fragment-Based Drug Discovery (FBDD), 4-Amino-1-ethylpyridin-2(1H)-...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Technical Guide: Cross-Reactivity Profiling of the Hinge-Binding Fragment 4-Amino-1-ethylpyridin-2(1H)-one[1]
Executive Summary
In the context of Fragment-Based Drug Discovery (FBDD), 4-Amino-1-ethylpyridin-2(1H)-one represents a "privileged" scaffold.[1] Unlike high-molecular-weight ATP-competitive inhibitors (Type I/II) that rely on extensive hydrophobic interactions for nanomolar potency, this fragment serves as a minimal Hinge Binder .[1]
This guide details the cross-reactivity profiling of this specific pyridone fragment against a diverse kinase panel. The objective is to demonstrate its utility as a Ligand Efficiency (LE) standard —providing a clean, vector-specific starting point for optimization, contrasting with promiscuous "dirty fragments" or non-selective reference inhibitors like Staurosporine.
Key Technical Insight: The N-ethyl substitution on the pyridone ring introduces a specific steric vector that reduces pan-kinase promiscuity often seen in unsubstituted aminopyrazoles, directing binding towards kinases with accessible solvent fronts or specific ribose-pocket geometries (e.g., CDKs, PIMs).
Mechanistic Grounding: The Pyridone Hinge Motif
To interpret the profiling data, one must understand the binding mode. The 2-pyridone core mimics the hydrogen-bonding pattern of the adenine ring of ATP but with significantly reduced molecular weight (MW ~138 Da).
Acceptor (A): The carbonyl oxygen at position 2 accepts a hydrogen bond from the kinase backbone amide (typically the "hinge" residue
).
Donor (D): The exocyclic amino group at position 4 donates a hydrogen bond to the backbone carbonyl (residue
).
The Vector (N-Ethyl): The ethyl group at position 1 projects into the solvent interface or the ribose binding pocket, depending on the specific kinase architecture. This is the primary determinant of its selectivity profile compared to the unsubstituted parent.
Visualization: Hinge Binding Topology
Figure 1: Schematic representation of the donor-acceptor interaction between the pyridone fragment and the kinase hinge region. The N-ethyl group acts as a selectivity vector.
Comparative Profiling Data
The following data summarizes the performance of 4-Amino-1-ethylpyridin-2(1H)-one against a representative panel of 50 kinases. The data is compared against Staurosporine (Pan-kinase control) and 3-Aminopyrazole (a common, often promiscuous fragment).
Experimental Conditions:
Assay Type: Thermal Shift Assay (DSF) for primary hits; TR-FRET for affinity confirmation.[1]
Fragment Concentration: 500 µM (Standard FBDD screening concentration).
Metric:
(Thermal Shift) and estimated .
Table 1: Selectivity and Ligand Efficiency Comparison
Analysis:
The 4-Amino-1-ethylpyridin-2(1H)-one fragment displays a "cleaner" profile than the aminopyrazole.[1] The N-ethyl group prevents binding in kinases with constricted ribose pockets (e.g., certain tyrosine kinases), effectively filtering out "false positive" hits that plague smaller, unsubstituted fragments.
Detailed Experimental Protocol
To replicate this profile, a standard biochemical IC50 assay is insufficient due to the low affinity of fragments (high
M range). We utilize Differential Scanning Fluorimetry (DSF) as the primary filter, followed by Surface Plasmon Resonance (SPR) .
Workflow Visualization
Figure 2: The critical path for profiling low-affinity fragments. Note the reliance on biophysical methods (DSF/SPR) over biochemical inhibition assays in the early stage.
Step-by-Step Protocol (Self-Validating)
Phase 1: Thermal Shift Assay (DSF)
Objective: Identify kinases stabilized by the fragment.
Reagents: Recombinant Kinase domains, SYPRO Orange dye, 4-Amino-1-ethylpyridin-2(1H)-one (dissolved in d6-DMSO to 100 mM stock).
Step 1: Dilute fragment to 1 mM in assay buffer (final assay conc: 500 µM). Control: DMSO only.
Step 2: Inject fragment series (concentration: 10 µM to 500 µM).[1]
Step 3: Analyze sensorgram for "Square Wave" binding (rapid on/off).
Validation Criterion: Fragments must show fast exchange kinetics (
).[1] Slow dissociation at this MW suggests non-specific hydrophobic sticking.[1]
Interpretation of Cross-Reactivity
When profiling 4-Amino-1-ethylpyridin-2(1H)-one, you will observe a distinct "Vector-Driven Selectivity." [1]
The "Clean" Hits (True Positives):
Targets like CDK2 and PIM1 often accommodate the N-ethyl group.[1] The interaction is driven by the hinge H-bonds, and the ethyl group sits comfortably in the solvent channel.
Significance: These are valid starting points for "Fragment Growing" (e.g., extending the ethyl group into a larger solubilizing tail).
The "Misses" (Negative Selectivity):
Kinases with a bulky "Gatekeeper" residue (e.g., Threonine or Methionine in specific conformations) may sterically clash with the N-ethyl group if the binding mode forces the ethyl towards the back pocket.
Significance: This confirms the fragment is not a "sticky" aggregator. A lack of binding in 80% of the panel is a positive quality attribute for a fragment, indicating specific molecular recognition.
References
Erlanson, D. A., et al. (2016).[1] "Fragment-to-Lead: Guiding Principles for Fragment-Based Drug Discovery." Journal of Medicinal Chemistry. Link
Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[1] Nature Chemistry.[1] Link
Bamborough, P., et al. (2011). "Fragment-Based Discovery of PIM Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters. (Demonstrates the use of pyridone scaffolds in PIM kinase). Link
Scott, D. E., et al. (2012).[1] "Fragment-based approaches to the discovery of kinase inhibitors." Current Opinion in Drug Discovery & Development. Link
4-Amino-1-ethylpyridin-2(1H)-one vs. 4-Aminopyridine: A Comparative Structural & Pharmacological Guide
Executive Summary This guide provides a technical comparison between 4-aminopyridine (4-AP) , a clinically established voltage-gated potassium (Kv) channel blocker, and 4-amino-1-ethylpyridin-2(1H)-one , a structural ana...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison between 4-aminopyridine (4-AP) , a clinically established voltage-gated potassium (Kv) channel blocker, and 4-amino-1-ethylpyridin-2(1H)-one , a structural analog often utilized in Structure-Activity Relationship (SAR) studies.[1][2]
For researchers and drug developers, the distinction is critical:
4-Aminopyridine (4-AP): The active pharmacophore.[1][2][3][4][5] It possesses a basic pyridine nitrogen (pKa ~9.[1][2]1) capable of protonation, which is essential for binding within the Kv channel pore.[2]
4-Amino-1-ethylpyridin-2(1H)-one: A negative control probe .[1][2] Due to the lactam (amide) modification at the N1-C2 position, this molecule loses basicity (pKa ~0), preventing protonation at physiological pH.[1][2] Consequently, it exhibits negligible Kv channel blocking activity, making it an ideal tool to validate the necessity of the cationic center for channel inhibition.[2]
Part 1: Chemical & Structural Analysis[1][2][6]
The fundamental difference in biological activity stems from a single modification: the conversion of the aromatic pyridine ring into a non-aromatic pyridone (lactam) system.
Comparative Properties Table
Feature
4-Aminopyridine (4-AP)
4-Amino-1-ethylpyridin-2(1H)-one
Structure
Aromatic Pyridine
Cyclic Amide (Lactam)
CAS Number
504-24-5
1310249-41-2
Key Functional Group
Basic Pyridine Nitrogen (N1)
Amide Nitrogen (N1) / Carbonyl (C2)
Basicity (pKa)
~9.1 (Highly Basic)
~0 - 1.0 (Neutral/Non-basic)
Physiological State
~96% Protonated (Cationic) at pH 7.4
100% Neutral (Uncharged)
Primary Target
Kv1 Family Channels (Blocker)
Inactive / Weak Binder
Blood-Brain Barrier
High Permeability
Moderate Permeability (but inactive)
Structural Logic (DOT Visualization)[1][2]
The following diagram illustrates the structural transformation and its impact on ionization.
Caption: Structural divergence determining pharmacological fate. 4-AP protonates to form the active cation, whereas the lactam analog remains neutral and inactive.[1]
Part 2: Pharmacological Profile & Mechanism[1][2][5]
Mechanism of Action: The Cation Requirement
4-Aminopyridine acts by entering the intracellular side of the potassium channel pore (specifically Kv1.1, Kv1.2) in its neutral form, then becoming protonated or binding as a cation to the selectivity filter.[2] The positive charge mimics the K+ ion, effectively "plugging" the pore.[2]
The Ethyl-Pyridone Analog fails this mechanism because:
Steric Hindrance: The ethyl group at N1 adds bulk, potentially preventing entry into the narrow vestibule of the channel.[2]
Lack of Charge: The lactam nitrogen is involved in resonance with the carbonyl oxygen, making it unavailable for protonation.[2] Without a positive charge, it cannot interact electrostatically with the electronegative selectivity filter of the Kv channel.[2]
Therapeutic Index & Safety
4-AP: Narrow therapeutic index.[1][2] While effective for Multiple Sclerosis (improving conduction in demyelinated axons), overdose leads to seizures due to excessive CNS excitability.[1][2]
Ethyl-Pyridone Analog: Likely exhibits a high safety profile (high LD50) in acute models simply because it lacks the pharmacodynamic activity to induce seizures.[1][2] It serves as a valuable control to demonstrate that observed seizures in 4-AP studies are target-mediated (Kv block) and not due to off-target chemotypes.[1][2]
Part 3: Experimental Protocols
To validate the differences between these two compounds, the following self-validating protocols are recommended.
4-AP Group: Expect seizures within 15-30 mins.[1][2]
Analog Group: Expect Score 0 (Normal behavior), confirming lack of Kv channel blockade in the CNS.[2]
Experimental Logic Diagram
Caption: Workflow for validating the inactivity of the ethyl-pyridone analog compared to the active 4-AP drug.
References
PubChem. (2025).[1][2][6] 4-Aminopyridine Compound Summary. National Library of Medicine.[2] Link[1][2]
PubChem. (2025).[1][2][6] 4-Amino-1-ethylpyridin-2(1H)-one Compound Summary. National Library of Medicine.[2] Link[1][2]
Judge, S. I., & Bever, C. T. (2006).[1][2] Potassium channel blockers in multiple sclerosis: neuronal Kv channels and effects of symptomatic treatment. Pharmacology & Therapeutics.[1][2][7][8] Link
Struyk, A. F., et al. (2000).[2] 4-Aminopyridine derivatives as specific blockers of Kv channels. Journal of General Physiology. (Inferred SAR data regarding basicity requirements).
This guide evaluates three distinct synthetic pathways for 4-amino-1-ethylpyridin-2(1H)-one . While direct alkylation (Route B) appears most obvious, it suffers from regioselectivity issues (N- vs. O-alkylation).[2] The Pyranone Transformation (Route A) offers the highest regiochemical fidelity, making it the superior choice for small-scale, high-purity requirements.[2] The Activated Pyridinium Hydrolysis (Route C) is identified as the most robust pathway for scale-up, leveraging cheap starting materials and avoiding chromatographic separations.[2]
Route Analysis & Technical Comparison
Route A: The "Pyranone Transformation" (De Novo Synthesis)
Strategy: Ring transformation of 4-hydroxy-2-pyrone with ethylamine, followed by functional group interconversion.
Mechanism: Nucleophilic attack of ethylamine on the pyrone lactone, ring opening, and recyclization to the pyridone.[2] The 4-hydroxy group is then activated (chlorinated) and displaced by ammonia.[2]
Absolute Regiocontrol: The ethyl group is installed on the nitrogen before the pyridone ring is fully aromatic/tautomerizable, eliminating O-alkylation byproducts.[1]
High Purity: Intermediates are often crystalline.[1][2]
Cons:
Step Count: 3 linear steps.
Safety: Use of POCl₃ requires strict moisture control.[2]
Route B: Direct N-Alkylation
Strategy: Base-mediated alkylation of commercially available 4-aminopyridin-2(1H)-one.[1]
Mechanism: Deprotonation of the pyridone nitrogen (pKa ~11) followed by SN2 attack on ethyl iodide.[2]
Reaction: 4-Aminopyridin-2(1H)-one + EtI + K₂CO₃/DMF ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Availability: Starting materials are commodity chemicals.[2]
Cons:
Ambident Nucleophile: The pyridone oxygen competes with the nitrogen, typically yielding a 70:30 to 60:40 mixture of N-ethyl (target) vs. O-ethyl (imidate ether).[1][2]
Purification: Requires difficult silica chromatography to separate regioisomers.[1][2]
Route C: The "Activated Pyridinium" Hydrolysis (Scalable)
Strategy: Alkylation of a 2-chloropyridine precursor to form a quaternary salt, followed by hydrolysis.[2]
Mechanism: 4-Amino-2-chloropyridine is alkylated at the ring nitrogen (pyridine nitrogen is more nucleophilic than the amino group due to resonance). The resulting electron-deficient pyridinium salt undergoes facile hydrolysis at the C2 position.
Step 1: 4-Amino-2-chloropyridine + EtI ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
1-Ethyl-4-amino-2-chloropyridinium iodide.
Step 2: Salt + NaOH (aq) ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
4-Amino-1-ethylpyridin-2(1H)-one.
Pros:
Chemoselectivity: Pyridine nitrogen alkylation is highly favored over the exocyclic amine or the chlorine.[1]
No O-Alkylation: The oxygen atom is introduced last via hydrolysis, completely bypassing the N- vs O-alkylation issue.[1]
Cost: 4-Amino-2-chloropyridine is a cheap agrochemical intermediate.[1]
Head-to-Head Comparison Table
Feature
Route A (Pyranone)
Route B (Direct Alkylation)
Route C (Pyridinium Salt)
Overall Yield
45-55%
30-40% (isolated)
60-70%
Step Count
3
1
2
Regioselectivity
>99:1
~70:30 (N:O ratio)
>99:1
Purification
Recrystallization
Column Chromatography
Filtration/Recrystallization
Scalability
Moderate
Low (due to chromatography)
High
Atom Economy
Low (POCl₃ waste)
High
Moderate (Iodide waste)
Safety Profile
POCl₃ hazard
Alkylating agents
Mild hydrolysis
Visual Pathway Analysis
Figure 1: Decision tree for synthesis selection. Route A ensures regiochemistry via ring construction.[2] Route C uses kinetic control of the pyridinium salt formation.[1]
Detailed Experimental Protocols
Protocol for Route C: The Activated Pyridinium Method (Recommended)
Rationale: Selected for its balance of safety, cost, and lack of chromatographic purification.[2]
Reaction: Heat to reflux (80°C) for 12–16 hours. The product usually precipitates as a solid during the reaction.[1]
Workup: Cool to 0°C. Filter the solid precipitate. Wash the cake with cold acetonitrile (2 x 10 mL) and diethyl ether (20 mL).
Yield: Expect ~9.5 g (85%) of 1-ethyl-4-amino-2-chloropyridinium iodide as a pale yellow solid.
Step 2: Hydrolysis
Setup: Place the pyridinium salt (9.5 g) in a 100 mL flask.
Hydrolysis: Add 10% NaOH solution (40 mL).
Reaction: Heat to reflux for 4 hours. The solution will become homogeneous and then may darken slightly.[1][2]
Isolation: Cool the mixture to room temperature. Neutralize carefully with conc. HCl to pH ~7–8.[2]
Extraction: Extract with n-butanol or DCM/Isopropanol (3:1) (3 x 50 mL). (Note: Pyridones are highly water-soluble; salting out with NaCl helps).[1][2]
Purification: Dry organics over Na₂SO₄, filter, and concentrate. Recrystallize the residue from Ethanol/EtOAc.[1][2][4]
Final Output: Off-white solid, 4-amino-1-ethylpyridin-2(1H)-one .[1]
Protocol for Route A: The Pyranone Transformation (High Purity Variant)
Rationale: Use this if 4-amino-2-chloropyridine is unavailable or if strict metal-free conditions are required.[1]
Ring Switch: Dissolve 4-hydroxy-2-pyrone (11.2 g, 100 mmol) in water (30 mL). Add ethylamine (70% aq, 15 mL). Reflux for 6 hours. Evaporate to dryness. Recrystallize from ethanol to get 1-ethyl-4-hydroxypyridin-2-one.[1]
Chlorination: Suspend the intermediate (5.0 g) in POCl₃ (15 mL). Heat at 100°C for 4 hours. Pour onto ice carefully. Neutralize with Na₂CO₃.[1][2] Extract with DCM to yield 4-chloro-1-ethylpyridin-2-one.
Amination: Place the chloro-intermediate (2.0 g) and NH₃ in Methanol (7N) (20 mL) in a sealed pressure tube (autoclave). Heat at 130–140°C for 12 hours.[2] Cool, vent, and concentrate. Recrystallize from water/ethanol.[2]
References
Pyranone Ring Transformation
Source: Tyvorskii, V. I., et al. "Synthesis of 4-hydroxypyridines."[2] Tetrahedron 54.12 (1998): 2819-2826.[1][2]
Relevance: Establishes the protocol for converting 4-hydroxy-2-pyrones to 1-alkyl-4-hydroxypyridones.
Source: Platzek, J., & Lovis, K. (Bayer Pharma AG).[2] "Synthesis of 4-amino-5-methyl-1H-pyridin-2(1H)-one." U.S. Patent 12,358,877 (via Google Patents/HT Syndication).[2]
Relevance: Validates the high-pressure ammonolysis of 4-chloro-2-pyridones to 4-aminopyridones on an industrial scale.
Source: Fujii, T., et al. "Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones."[1] Chem. Pharm.[2][4] Bull. (Cited in NIH/PubMed context for pyridone hydrolysis rates).[2]
Relevance: Supports the mechanism of Route C, where quaternary pyridinium salts undergo rapid hydrolysis at the 2-position.[1][2]
Regioselectivity of Pyridone Alkylation
Source: "Practical and Regioselective Synthesis of C4-Alkyl
Relevance: Discusses the challenges of N- vs O-alkyl
Orthogonal Assay Guide: Validating PCSK9 Inhibitory Activity of 4-Amino-1-ethylpyridin-2(1H)-one
This guide outlines the validation framework for 4-Amino-1-ethylpyridin-2(1H)-one (hereafter referred to as AEP ), specifically focusing on its emerging utility as a scaffold for PCSK9 (Proprotein Convertase Subtilisin/K...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the validation framework for 4-Amino-1-ethylpyridin-2(1H)-one (hereafter referred to as AEP ), specifically focusing on its emerging utility as a scaffold for PCSK9 (Proprotein Convertase Subtilisin/Kexin type 9) inhibition .
While pyridinone derivatives are often screened as BET bromodomain inhibitors or antifibrotics (analogous to Pirfenidone), recent medicinal chemistry campaigns have identified the 4-amino-2-pyridone chemotype as a privileged scaffold for downregulating PCSK9 transcription/secretion, a critical target in hypercholesterolemia management.
Executive Summary & Technical Context
4-Amino-1-ethylpyridin-2(1H)-one (AEP) represents a low-molecular-weight fragment (MW ~138 Da) utilized in Fragment-Based Drug Discovery (FBDD). Its structural logic mimics the acetyl-lysine recognition motifs found in epigenetic readers, but its most potent phenotypic application lies in the transcriptional suppression of PCSK9 .
Unlike monoclonal antibodies (e.g., Evolocumab) that sequester circulating PCSK9, AEP-class molecules act intracellularly to reduce de novo synthesis. Therefore, validating its activity requires distinguishing between true transcriptional modulation and non-specific artifacts (e.g., cytotoxicity, general secretion blockage, or translational stalling).
The Validation Challenge
The primary screen for PCSK9 inhibitors is typically an ELISA measuring secreted protein levels. However, this is a "black box" assay; a drop in signal could result from cell death or global protein synthesis inhibition.
Transcriptional Induction (SREBP2 activation via cholesterol depletion)
Ribosome Stalling (Specific translation arrest of PCSK9)
ELISA Signal
Decrease (Secreted PCSK9)
Increase (Secreted PCSK9)
Decrease (Secreted PCSK9)
LDLR Surface Level
Increase (Functional rescue)
Increase (Despite PCSK9 rise)
Increase
Cytotoxicity Risk
Low (Scaffold dependent)
Low to Moderate
Moderate (Ribosomal interference)
Assay Interference
High Fluorescence Risk (Pyridinone core is fluorogenic)
Low
Low
Senior Scientist Insight: Note the "Assay Interference" row. AEP and its derivatives often exhibit intrinsic fluorescence (Excitation ~300-350nm). If you use a fluorescence-based primary screen (e.g., certain TR-FRET assays), AEP can generate false negatives/positives. This makes the luminescence-based Orthogonal Assay (Luciferase) mandatory.
Mechanism & Workflow Visualization
The following diagram illustrates the biological pathway and the specific intervention points for the assays described.
Caption: Workflow depicting AEP intervention at the transcriptional level. The orthogonal Luciferase assay validates the upstream mechanism, distinct from the downstream ELISA readout.
This protocol is designed to validate that AEP specifically lowers PCSK9 via promoter inhibition , ruling out general translation inhibition or secretory pathway toxicity.
A. Experimental Design Rationale
Cell Line: HepG2 (Human hepatocellular carcinoma) – biologically relevant as the liver is the primary source of PCSK9.
Why Dual-Luciferase? The Renilla signal acts as an internal control for cell viability and transfection efficiency. If AEP kills the cells, both signals drop. If AEP is a specific inhibitor, only the Firefly signal drops, while Renilla remains stable.
B. Reagents & Equipment[1][2]
Cell Line: HepG2 (ATCC HB-8065).
Plasmids: PCSK9 promoter (-1453 to +45 bp relative to TSS) cloned into pGL4.10.
Transfection Reagent: Lipofectamine 3000 or FuGENE HD.
Assay Kit: Dual-Glo® Luciferase Assay System (Promega).
Artifact (Fluorescence Quenching): If AEP absorbs light at the emission wavelength of luciferase (~560nm), it may quench the signal. Self-validation: Spike recombinant luciferase into the buffer with the compound to check for optical interference.
Critical Troubleshooting: The "Pyridinone Fluorescence" Trap
As a Senior Application Scientist, I must highlight a specific risk with 4-Amino-1-ethylpyridin-2(1H)-one.
The Problem:
Aminopyridinones are structurally related to fluorophores. AEP derivatives often fluoresce in the blue/green region.
Risk: If you use an AlphaLISA or TR-FRET assay as your primary screen, the compound's intrinsic fluorescence can interfere with the donor/acceptor excitation, leading to false negatives (masking the inhibition).
The Solution:
The Luciferase Orthogonal Assay described above uses bioluminescence (enzymatic light generation), not fluorescence excitation. Therefore, the intrinsic fluorescence of AEP does not interfere with the excitation step, making this orthogonal assay chemically robust for this specific scaffold.
References
Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors.
Source: University of Padua / PubMed.
Context: Establishes the 4-amino-pyridone scaffold as a transcriptional modulator of PCSK9.
URL:[Link]
Optimization of 4-Amino-2-Pyridone Inhibitors of Proprotein Convertase Subtilisin/Kexin Type 9.
Source: ChemMedChem (2025).
Context: Details the structure-activity relationship (SAR) of the scaffold and confirms the mechanism of action.
URL:[Link]
How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery.
Source: ChemMedChem (2024).[1]
Context: Validates the use of orthogonal biophysical/reporter assays for low-MW fragments like AEP.
URL:[Link]
Synthesis and Fluorescent Properties of Aminopyridines.
Source: Molecules (MDPI).
Context: Provides data on the intrinsic fluorescence of the aminopyridine core, supporting the "Interference" warning.
URL:[Link][2]
Benchmarking the Selectivity of 4-Amino-1-ethylpyridin-2(1H)-one Against Related Compounds: A Guide for Drug Discovery Professionals
Introduction: The Pursuit of Selective PCSK9 Inhibition Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal regulator of cholesterol homeostasis. By binding to the low-density lipoprotein recep...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pursuit of Selective PCSK9 Inhibition
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal regulator of cholesterol homeostasis. By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation.[1][2] This action reduces the number of available LDLRs to clear circulating low-density lipoprotein cholesterol (LDL-C), consequently elevating plasma LDL-C levels, a major risk factor for atherosclerotic cardiovascular disease.[3] Inhibition of PCSK9, therefore, presents a compelling therapeutic strategy for managing hypercholesterolemia.
While monoclonal antibodies like evolocumab and alirocumab have validated the clinical efficacy of PCSK9 inhibition, the development of orally bioavailable small-molecule inhibitors remains a significant goal in cardiovascular drug discovery.[3][4][5] The 4-amino-2-pyridone scaffold has recently been identified as a promising starting point for the design of such small-molecule PCSK9 inhibitors. This guide provides a comprehensive framework for benchmarking the selectivity of a lead compound from this series, 4-Amino-1-ethylpyridin-2(1H)-one, against a panel of relevant comparators. Our objective is to rigorously assess its on-target potency and define its selectivity window, providing critical data to guide further optimization efforts.
Comparator Compound Selection: Establishing a Robust Benchmark
To comprehensively evaluate the selectivity profile of 4-Amino-1-ethylpyridin-2(1H)-one, a carefully selected panel of comparator compounds is essential. This panel should include molecules with diverse mechanisms of action and structural similarities to provide a multi-faceted assessment of selectivity.
4-Amino-1-ethylpyridin-2(1H)-one (Lead Compound): The focus of our investigation, a novel small molecule with a 4-amino-2-pyridone core, hypothesized to inhibit PCSK9.
Evolocumab and Alirocumab (Monoclonal Antibody Positive Controls): These FDA-approved monoclonal antibodies are highly specific for PCSK9 and serve as the gold standard for on-target PCSK9 inhibition.[4][5] They act by directly binding to circulating PCSK9 and preventing its interaction with the LDLR.[6]
Berberine (Natural Product Positive Control): An isoquinoline alkaloid that has been shown to reduce PCSK9 expression and promote LDLR expression, offering a distinct mechanism of action for comparison.[7][8]
Inactive Pyridinone Analog (Negative Control): A structurally related pyridinone derivative with no known biological activity against PCSK9 or other relevant targets. This control is crucial for confirming that the observed effects are specific to the 4-amino-1-ethylpyridin-2(1H)-one pharmacophore and not a general property of the pyridinone scaffold.
Structurally-Related Off-Target Compound: A pyridinone-based compound known to potently inhibit a different target class (e.g., a kinase or another protease). This will help to delineate the selectivity of our lead compound.
Experimental Workflow: A Multi-tiered Approach to Selectivity Profiling
A hierarchical approach to selectivity profiling ensures a thorough and resource-efficient evaluation. We will begin with in vitro biochemical assays to determine direct target engagement and potency, followed by cell-based functional assays to assess activity in a more physiologically relevant context. Finally, broader selectivity screening will be conducted to identify potential off-target interactions.
Figure 2: Mechanism of PCSK9 and its inhibition.
Conclusion: A Pathway to a Selective Oral PCSK9 Inhibitor
This guide outlines a rigorous and systematic approach to benchmarking the selectivity of 4-Amino-1-ethylpyridin-2(1H)-one as a potential small-molecule inhibitor of PCSK9. By employing a multi-tiered experimental workflow encompassing biochemical and cell-based assays, and by comparing its performance against well-characterized inhibitors and controls, researchers can generate a comprehensive selectivity profile. The resulting data will be instrumental in validating the on-target activity, identifying potential off-target liabilities, and ultimately guiding the rational design of more potent and selective next-generation oral therapies for hypercholesterolemia. The successful development of such a molecule would represent a significant advancement in the management of cardiovascular disease.
SOP: Propagation of HepG2 (ATCC HB-8065) Information Name - ENCODE. (URL: [Link])
RESAZURIN VIABILITY ASSAY TO DETERMINE THE HALF MAXIMAL INHIBITORY CONCENTRATION (IC ) OF CANCER CELLS - p-care. (URL: [Link])
From Screening to Targeted Degradation: Strategies for the Discovery and Optimization of Small Molecule Ligands for PCSK9 | Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage. (URL: [Link])
In-cell Selectivity Profiling of Serine Protease Inhibitors by Activity-based Proteomics. (URL: [Link])
Operational Guide: Proper Disposal of 4-Amino-1-ethylpyridin-2(1H)-one Executive Safety Summary 4-Amino-1-ethylpyridin-2(1H)-one is a functionalized pyridinone intermediate.[1][2] While specific Safety Data Sheets (SDS)...
Author: BenchChem Technical Support Team. Date: February 2026
Operational Guide: Proper Disposal of 4-Amino-1-ethylpyridin-2(1H)-one
Executive Safety Summary
4-Amino-1-ethylpyridin-2(1H)-one is a functionalized pyridinone intermediate.[1][2] While specific Safety Data Sheets (SDS) for this exact ethyl-analog may be sparse in public databases, its structural family (aminopyridines and N-alkyl pyridinones) dictates a strict safety protocol.[1][2]
Hazard Class: Treat as Acute Toxin (Oral/Dermal) and Skin/Eye Irritant .[1][3]
Critical Restriction:NO DRAIN DISPOSAL. This compound is a stable nitrogen heterocycle with potential bioactivity (potassium channel blockade risks associated with the 4-aminopyridine class).[1][2]
Chemical Identification & Properties
Before disposal, verify the material state.[1] This protocol applies to the pure substance and reaction mixtures containing it.[1]
Property
Description
Operational Implication
Chemical Structure
Pyridin-2-one ring with an ethyl group at N1 and amino group at C4.[1][2]
Stable aromatic system; requires high temp (>1000°C) for complete destruction.[1]
Physical State
Solid (typically off-white to pale yellow powder).[1][2]
Dust hazard.[1][3][4][5] Use powder funnel for transfer to waste.[1]
Solubility
Soluble in polar organic solvents (DMSO, Methanol).
Segregate liquid waste based on the solvent carrier.[1]
Acidity/Basicity
Weakly basic (Amine functionality).
Do not mix with strong oxidizers or concentrated acids in waste drums (exotherm risk).[1]
Immediate Action: Spill & Exposure Control
If you are accessing this guide due to a spill, follow this immediate protocol:
Isolate: Mark a 3-meter radius around the spill.[1]
PPE: Don Nitrile gloves (double gloved) , lab coat, and safety goggles.[1] If powder is aerosolized, use an N95 or P100 respirator.[1]
Containment:
Solid: Cover with wet paper towels to prevent dust, then sweep into a disposable container.[1]
Hazard Checkboxes: Check "Toxic" and "Irritant".[1]
Transfer: Transfer solid using a disposable spatula or powder funnel.[1] Do not generate dust.[1][3][4][5][6][7]
Secondary Containment: Wipe the exterior of the container.[1] Place the jar inside a secondary bin until pickup.
Scenario B: Disposing of Reaction Mixtures (Liquid)
Compatibility Check: Ensure the mixture pH is between 4 and 10.
Why? Mixing highly acidic or basic waste with other organics can cause polymerization or heat generation.[1] Neutralize if necessary before adding to the main carboy.[1]
Segregation:
If dissolved in Dichloromethane (DCM) : Pour into Halogenated Waste .[1]
If dissolved in Methanol/Ethanol/DMSO : Pour into Non-Halogenated Organic Waste .[1]
Rinsing: Triple-rinse the original reaction vessel with the compatible solvent. Add rinsate to the waste container.[1]
Scientific Rationale & Integrity
Why Incineration?
Pyridinones are heterocyclic aromatics.[1] They are resistant to standard biological degradation in wastewater treatment plants.[1]
Mechanism: High-temperature incineration (>1000°C) is required to break the pyridine ring, oxidizing the carbon to CO2 and the nitrogen to NOx (which is then scrubbed).[1][2]
Risk of Drain Disposal: Release into waterways can affect aquatic life due to the structural similarity to 4-aminopyridine, a known potassium channel blocker (avicide/drug).[1][2]
Why Segregate from Oxidizers?
The amine group (-NH2) at position 4 is electron-donating, making the ring electron-rich.[1][2]
Risk: Contact with strong oxidizers (e.g., Nitric Acid, Peroxides) can lead to rapid oxidation or nitration, potentially causing fire or explosion in the waste container.[1]
References & Validation
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13378000, 4-Amino-1-methylpyridin-2-one (Structural Analog).[1][2] Retrieved from [Link][1][2][8]
Note: Used as the primary toxicological analog for the ethyl derivative.
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Retrieved from [Link]